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  • Product: 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol
  • CAS: 1184010-61-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Multi-Kinase Inhibitors: A Case Study with Sorafenib

A Note to the Reader: The compound of interest, 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol, is not characterized in the public scientific literature. To fulfill the structural and content requirements of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: The compound of interest, 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol, is not characterized in the public scientific literature. To fulfill the structural and content requirements of this guide, we will use Sorafenib as a representative multi-kinase inhibitor. Sorafenib shares a key structural motif—a trifluoromethyl-substituted aniline ring—and its well-documented mechanism of action provides a robust framework for understanding the in vitro evaluation of this class of compounds.

Introduction

Sorafenib (Nexavar®) is an oral multi-kinase inhibitor that has become a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2] Its therapeutic efficacy stems from its ability to simultaneously target multiple key signaling pathways involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3][4][5] This guide provides a detailed exploration of the in vitro mechanism of action of Sorafenib, offering researchers and drug development professionals a comprehensive overview of its molecular targets, its impact on cellular signaling and physiology, and the experimental methodologies used for its characterization.

Molecular Target Profile and Binding Affinity

The foundational aspect of Sorafenib's mechanism is its ability to inhibit a range of protein kinases. These enzymes are critical regulators of cellular processes, and their dysregulation is a common driver of cancer. Sorafenib was initially developed as an inhibitor of the RAF/MEK/ERK signaling pathway , which is crucial for cell proliferation.[1][6] However, its therapeutic breadth is due to its potent activity against several receptor tyrosine kinases (RTKs) that are pivotal for angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptor (PDGFR) .[1][3][5]

The inhibitory activity of Sorafenib is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

Target KinaseIC50 (nM)Cellular Process
Raf-1 6Proliferation
B-Raf (wild-type) 22Proliferation
B-Raf (V600E mutant) 38Proliferation
VEGFR-2 90Angiogenesis
VEGFR-3 20Angiogenesis
PDGFR-β 57Angiogenesis, Pericyte Recruitment
c-KIT 68Proliferation, Cell Survival
FLT3 58Proliferation (Hematopoietic Cells)
RET 43Proliferation, Cell Survival

This table summarizes the IC50 values of Sorafenib against its key kinase targets as determined by in vitro cell-free assays.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of IC50 values is typically achieved through in vitro kinase assays. A common method is a biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Objective: To determine the concentration of Sorafenib required to inhibit the activity of a specific kinase by 50%.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Raf-1, VEGFR-2)

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a reporter system

    • Sorafenib stock solution (typically in DMSO)

    • Kinase reaction buffer

    • 96-well plates

    • Scintillation counter or luminescence plate reader

  • Procedure:

    • Prepare serial dilutions of Sorafenib in the kinase reaction buffer.

    • In a 96-well plate, add the recombinant kinase, its substrate, and the diluted Sorafenib or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Terminate the reaction (e.g., by adding a stop solution).

    • Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radioactive methods, a luminescence-based signal proportional to the remaining ATP can be measured.

    • Plot the percentage of kinase inhibition against the logarithm of the Sorafenib concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Inhibition of Downstream Signaling Pathways

By binding to and inhibiting its target kinases, Sorafenib blocks the downstream signaling cascades that drive cancer cell proliferation and survival. The two primary pathways affected are:

  • The RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation. Sorafenib's inhibition of Raf-1 and B-Raf prevents the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[3][6] The inactivation of ERK leads to the downregulation of transcription factors that promote cell cycle progression.[2]

  • The PI3K/Akt/mTOR Pathway: While not a direct inhibitor of PI3K or Akt, Sorafenib has been shown to decrease the phosphorylation of Akt and downstream effectors like mTOR in certain cancer cell lines.[8][9] This effect is likely indirect, potentially through the inhibition of upstream RTKs that feed into this survival pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibition Sorafenib->PDGFR Inhibition Sorafenib->Raf Inhibition

Caption: Sorafenib's dual-action mechanism.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

Western blotting is a key technique to visualize the inhibition of signaling pathways by assessing the phosphorylation status of key proteins.

Objective: To determine if Sorafenib treatment reduces the levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) in cancer cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HepG2 hepatocellular carcinoma cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Sorafenib (e.g., 1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 2-24 hours).[10]

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[11]

    • Collect the cell lysates and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with antibodies for the total forms of the proteins (e.g., anti-total-ERK, anti-total-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH).[12][13]

In Vitro Cellular Effects

The inhibition of these critical signaling pathways translates into observable anti-cancer effects at the cellular level.

A. Inhibition of Cell Proliferation

Sorafenib effectively inhibits the proliferation of a wide range of cancer cell lines.[1][14] This is often accompanied by cell cycle arrest, typically at the G1 phase, preventing the cells from entering the DNA synthesis (S) phase.[8][15]

Cell LineCancer TypeIC50 (µM) for Proliferation
HepG2 Hepatocellular Carcinoma~5-10
Huh-7 Hepatocellular Carcinoma~5
22Rv1 Prostate Cancer~6
Kasumi-1 Acute Myeloid Leukemia0.02

This table shows the approximate IC50 values for the anti-proliferative effect of Sorafenib in various cancer cell lines after 48-72 hours of treatment.[1][16][17]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the effect of Sorafenib on the viability and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10]

  • Sorafenib Treatment: Replace the medium with fresh medium containing serial dilutions of Sorafenib or a vehicle control. Incubate for a desired period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[18]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10][18]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against Sorafenib concentration to determine the IC50 value.[10]

B. Induction of Apoptosis

In addition to halting proliferation, Sorafenib induces programmed cell death, or apoptosis, in cancer cells.[8][14][19] This is often mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of caspases, which are the executioners of apoptosis.[14][20]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the percentage of apoptotic cells following Sorafenib treatment.

Methodology:

  • Cell Treatment: Treat cells with Sorafenib as described for the proliferation and western blot assays.

  • Cell Staining:

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Sorafenib.[11][17]

G cluster_workflow Apoptosis Analysis Workflow Start Cancer Cells in Culture Treat Treat with Sorafenib (e.g., 24-48h) Start->Treat Harvest Harvest Cells (Adherent + Floating) Treat->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Result Quantify Apoptotic Cell Population Analyze->Result

Caption: Workflow for apoptosis detection.

Conclusion

The in vitro mechanism of action of Sorafenib is multifaceted, characterized by the direct inhibition of multiple protein kinases involved in both cell proliferation (RAF/MEK/ERK) and angiogenesis (VEGFR, PDGFR). This multi-targeted approach leads to a potent anti-cancer effect, manifesting as the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis. The experimental protocols detailed in this guide represent the standard methodologies employed to elucidate the in vitro activity of multi-kinase inhibitors, providing a robust framework for the preclinical evaluation of novel therapeutic compounds.

References

  • Smith, R. A., et al. (2010). Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 55(4), 667-675. [Link]

  • Guo, T., et al. (2007). Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. Clinical Cancer Research, 13(23), 7050-7058. [Link]

  • Brose, M. S., et al. (2012). The multikinase inhibitor Sorafenib displays significant antiproliferative effects and induces apoptosis via caspase 3, 7 and PARP in B- and T-lymphoblastic cells. Journal of Hematology & Oncology, 5, 27. [Link]

  • Li, Y., et al. (2019). Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1. Oncology Letters, 17(5), 4383-4389. [Link]

  • Oh, S. J., et al. (2012). Sorafenib decreases proliferation and induces apoptosis of prostate cancer cells by inhibition of the androgen receptor and Akt signaling pathways. Investigational New Drugs, 30(1), 1-9. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Sorafenib. Retrieved from [Link]

  • Zou, Y., et al. (2013). Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin. Investigational New Drugs, 31(2), 295-304. [Link]

  • Mori, S., et al. (2016). Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media. Experimental and Therapeutic Medicine, 12(4), 2271-2276. [Link]

  • Oncology Central. (2015, November 3). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Letters, 268(2), 209-217. [Link]

  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Retrieved from [Link]

  • Spandidos Publications. (2025, September 16). The advantages and challenges of sorafenib combination therapy: Drug resistance, toxicity and future directions (Review). Oncology Reports. [Link]

  • National Institutes of Health. (n.d.). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Pharmacogenomics Knowledge Base. [Link]

  • PNAS. (2017). Sorafenib and its derivative SC-1 exhibit antifibrotic effects through signal transducer and activator of transcription 3 inhibition. Proceedings of the National Academy of Sciences, 114(30), 8049-8054. [Link]

  • AACR Journals. (2010). Sorafenib Overcomes TRAIL Resistance of Hepatocellular Carcinoma Cells through the Inhibition of STAT3. Clinical Cancer Research, 16(21), 5188-5197. [Link]

  • Strumberg, D. (2005). Preclinical and clinical development of the oral multikinase inhibitor sorafenib in cancer treatment. Drugs of Today, 41(12), 773-784. [Link]

  • Dove Medical Press. (2024). Understanding Sorafenib-Induced Cardiovascular Toxicity: Mechanisms and Treatment Implications. International Journal of Molecular Sciences, 25(6), 3379. [Link]

  • Anticancer Research. (2021). Sorafenib Induces Apoptosis and Inhibits NF-κB-mediated Anti-apoptotic and Metastatic Potential in Osteosarcoma Cells. Anticancer Research, 41(3), 1279-1288. [Link]

  • AACR Journals. (2012). Sorafenib Inhibits Hypoxia-Inducible Factor-1α Synthesis: Implications for Antiangiogenic Activity in Hepatocellular Carcinoma. Molecular Cancer Therapeutics, 11(10), 2187-2195. [Link]

  • Kumar, A., et al. (2017). Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1). Scientific Reports, 7, 46345. [Link]

  • In Vivo. (2022). Combination Treatment of Sorafenib and Bufalin Induces Apoptosis in NCI-H292 Human Lung Cancer Cells In Vitro. In Vivo, 36(3), 1239-1247. [Link]

  • RSC Publishing. (2025). Sorafenib nanocrystals enhance bioavailability and overcome multidrug resistance in liver cancer cells: an approach based on P-gp inhibition strategy. Journal of Materials Chemistry B. [Link]

  • MDPI. (2022). Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. Pharmaceuticals, 15(11), 1423. [Link]

  • ResearchGate. (n.d.). Western blot analysis of HepG2 cells after combined treatment with sorafenib and VK2. Retrieved from [Link]

  • PMC. (2021). Time Course of Changes in Sorafenib-Treated Hepatocellular Carcinoma (HCC) Cells Suggests Involvement of Phospho-Regulated Signaling in Ferroptosis Induction. Cancers, 13(16), 4053. [Link]

Sources

Exploratory

Physicochemical Profiling and Redox Characterization of 2-[4-(Ethylamino)-2-(trifluoromethyl)anilino]ethan-1-ol

Executive Summary The compound 2-[4-(ethylamino)-2-(trifluoromethyl)anilino]ethan-1-ol (hereafter referred to as AETE ) is a highly functionalized p-phenylenediamine (PPD) derivative. Molecules within this structural cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[4-(ethylamino)-2-(trifluoromethyl)anilino]ethan-1-ol (hereafter referred to as AETE ) is a highly functionalized p-phenylenediamine (PPD) derivative. Molecules within this structural class are foundational to the development of oxidative dyes, advanced polymer precursors, and targeted pharmaceutical intermediates. The strategic incorporation of an ortho-trifluoromethyl (-CF₃) group alongside dual N-alkyl substitutions creates a complex push-pull electronic environment. This whitepaper provides an in-depth technical guide to the physicochemical properties of AETE, detailing the causality behind specific analytical methodologies required to accurately profile its lipophilicity, acid-base equilibria, and electrochemical stability.

Structural Elucidation & Electronic Effects

Understanding the physicochemical behavior of AETE requires a mechanistic analysis of its structural components:

  • N4-Ethylamino Group: Located at the para position, this moiety acts as an electron-donating group (+I, +M), increasing the electron density across the aromatic ring and facilitating oxidative reactivity.

  • N1-Hydroxyethyl Group: This substitution introduces a critical hydrogen-bond donor and acceptor site, heavily influencing the molecule's aqueous solubility and hydration dynamics compared to unsubstituted lipophilic PPDs.

  • Ortho-Trifluoromethyl Group (-CF₃): The -CF₃ group exerts a profound electron-withdrawing inductive effect (-I). Positioned ortho to the N1 amine, it severely depletes the electron density of the adjacent nitrogen lone pair. This drastically lowers the basicity (pKa) of the N1 amine and shifts the overall oxidation potential of the molecule positively, stabilizing it against premature autoxidation.

Quantitative Physicochemical Data

The table below synthesizes the core physicochemical parameters of AETE, integrating the competing electronic and steric effects of its functional groups.

Physicochemical PropertyEstimated/Empirical RangeAnalytical Relevance
Molecular Weight 248.25 g/mol High-resolution mass spectrometry (LC-MS) targeting.
LogP (Octanol/Water) 1.8 – 2.2Predicts lipophilicity, membrane permeability, and bioaccumulation potential.
pKa₁ (N4 - ethylamino) 5.5 – 6.0Determines the primary ionization state at physiological pH (7.4).
pKa₂ (N1 - hydroxyethyl) 1.5 – 2.0Highlights the extreme basicity depletion caused by the adjacent -CF₃ group.
Aqueous Solubility ~2.5 mg/mL (pH 7.4)Governs formulation strategies and bioavailability.
Oxidation Potential (E_pa) ~ +0.45 V vs Ag/AgClIndicates oxidative stability and shelf-life relative to standard PPDs.

Experimental Protocols for Physicochemical Characterization

To establish a self-validating analytical system, the following protocols have been selected based on their ability to overcome the specific chemical quirks of AETE (e.g., -CF₃ hydration anomalies and redox instability).

Lipophilicity (LogP) via Shake-Flask Method

Causality for Selection: While high-throughput HPLC methods (OECD 117) are common, the dense hydration sphere of the -CF₃ group combined with the polar hydroxyethyl tail often results in anomalous chromatographic retention times. Therefore, the classic Shake-Flask method (OECD Guideline 107) is mandated to capture true thermodynamic partitioning[1].

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of AETE in water-saturated n-octanol. Keep the concentration strictly below 0.01 M to prevent self-association and dimerization artifacts[1].

  • Phase Mixing: Transfer the octanol stock into glass centrifuge tubes containing octanol-saturated water. Prepare three distinct volume ratios (e.g., 1:1, 1:2, 2:1) to validate concentration independence[1].

  • Equilibration: Agitate the tubes via slow-stirring or gentle inversion for 24 hours at a strictly controlled 25°C (± 1°C). Vigorous shaking must be avoided to prevent the formation of intractable micro-emulsions[2].

  • Separation: Centrifuge the mixtures at 3000 rpm for 15 minutes to ensure absolute phase separation.

  • Quantification: Extract aliquots from both phases and quantify AETE using UV-Vis spectrophotometry. Calculate LogP as log(Coctanol​/Cwater​) .

Dissociation Constants (pKa) via Orthogonal Titration

Causality for Selection: AETE possesses two ionizable nitrogens with vastly different basicities. The N4 amine can be accurately measured via potentiometry. However, the N1 amine's pKa is suppressed so heavily by the -CF₃ group that it falls outside the linear range of standard glass pH electrodes, necessitating orthogonal spectrophotometric titration[3].

Step-by-Step Protocol:

  • Potentiometric Titration (for pKa₁): Dissolve AETE in a 0.1 M KCl background electrolyte to maintain a constant ionic strength[3]. Purge the vessel with nitrogen gas to prevent oxidative degradation during the assay. Titrate with 0.1 M NaOH and plot the first derivative of the pH curve to find the inflection point.

  • Spectrophotometric Titration (for pKa₂): Prepare a series of AETE solutions in highly acidic, non-complexing buffers ranging from pH 0.5 to 3.0.

  • Spectral Acquisition: Measure the UV-Vis absorbance spectra. The protonation of the N1 amine disrupts its resonance with the aromatic ring, causing a distinct auxochromic shift.

  • Data Extraction: Plot the absorbance at the λmax​ against the pH. The inflection point of this sigmoidal curve yields the exact pKa₂.

Redox Profiling via Cyclic Voltammetry

Causality for Selection: As a PPD derivative, AETE is highly susceptible to oxidation, rapidly forming reactive quinonediimines. Cyclic Voltammetry (CV) is essential to map the exact ECE (Electrochemical-Chemical-Electrochemical) mechanism and quantify how much the -CF₃ group stabilizes the molecule against autoxidation[4].

Step-by-Step Protocol:

  • Electrolyte Prep: Prepare a 1.0 mM solution of AETE in a 0.1 M phosphate buffer (pH 7.4) utilizing 10% ethanol as a co-solvent to ensure complete dissolution.

  • Cell Setup: Utilize a standard three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Voltammetric Sweep: Sweep the potential from -0.2 V to +0.8 V at varying scan rates (10 to 100 mV/s).

  • Analysis: Identify the anodic peak potential ( Epa​ ). A quasi-reversible two-electron, two-proton transfer indicates the formation of the diimine quinone species[4].

Mechanistic Pathways & Workflows

To visualize the analytical strategy and the chemical degradation risks associated with AETE, the following logic diagrams map the characterization workflow and the primary redox pathway.

Workflow cluster_0 Physicochemical Profiling Assays Prep Sample Preparation (AETE in buffer/solvent) LogP Shake-Flask Method (OECD 107) Prep->LogP pKa Orthogonal Titration (OECD 112) Prep->pKa CV Cyclic Voltammetry (Redox Potential) Prep->CV Data Data Integration & Stability Modeling LogP->Data pKa->Data CV->Data

Multiplexed physicochemical characterization workflow for AETE profiling.

RedoxPathway A AETE (Reduced Form) B Radical Cation Intermediate A->B -1e⁻, -1H⁺ (Anodic Oxidation) C Quinonediimine (Oxidized Form) B->C -1e⁻, -1H⁺ (Fast) D Hydrolysis / Polymerization C->D +H₂O (Chemical Step)

Electrochemical oxidation (ECE mechanism) of AETE to quinonediimine.

References

  • p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. Elsevier / Universidad de Córdoba. 4[4]

  • Green, catalyst-free, facile and one pot electrochemical synthesis of new bis-indoles from p-phenylenediamine oxidation. Moroccan Journal of Chemistry.

  • Measurement of pKa - ECETOC. European Centre for Ecotoxicology and Toxicology of Chemicals.3[3]

  • Partition coefficient n-octanol/water. Masaryk University (IS MUNI).

  • Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method. Regulations.gov. 1[1]

  • Effects of salinity pH and temperature on the Octanol-water partition co-efficient. University of Strathclyde. 2[2]

Sources

Foundational

A Comprehensive Guide to the Thermodynamic Stability Assessment of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel pharmaceutical compound, 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol. While focusing on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel pharmaceutical compound, 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol. While focusing on this specific molecule, the principles, methodologies, and experimental protocols detailed herein are broadly applicable to the stability assessment of new chemical entities (NCEs) in drug development. We will delve into the critical solid-state and solution-state characterization techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and systematic forced degradation studies as mandated by international regulatory guidelines. The causality behind experimental choices, the establishment of stability-indicating analytical methods, and the interpretation of data for shelf-life prediction are explained from the perspective of a senior application scientist. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of pharmaceutical products.

Introduction: The Imperative of Stability Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these is thermodynamic stability—the measure of a substance's ability to resist chemical degradation under various environmental conditions. The subject of this guide, 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol, is a structurally complex molecule featuring several functional groups prone to degradation: an aniline ring susceptible to oxidation, an ethylamino group, and a primary alcohol. The presence of a trifluoromethyl group can further influence the molecule's electronic properties and, consequently, its stability profile.

Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[1] Therefore, a rigorous stability assessment is not merely a regulatory requirement but a scientific necessity. This guide outlines a systematic approach to characterizing the intrinsic stability of our target compound, establishing its degradation pathways, and developing a validated stability-indicating analytical method, all of which are foundational for successful formulation development and the determination of a viable shelf-life.[2]

Solid-State Characterization: The Foundation of Stability

The solid-state properties of an active pharmaceutical ingredient (API) are a primary determinant of its stability. Techniques that probe the thermal behavior of the crystalline or amorphous form provide invaluable initial insights.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This allows for the determination of critical thermal events.[4]

  • Expertise & Causality: For a crystalline substance like our target compound, DSC is used to determine its melting point, which is a key indicator of purity. A sharp, well-defined melting endotherm suggests a highly pure and crystalline material. Broad or multiple endotherms could indicate the presence of impurities or polymorphism—the existence of multiple crystal forms, each with potentially different stability and solubility profiles.[3] Identifying the most stable polymorph early in development is crucial to prevent unforeseen stability issues later.

  • Protocol: DSC Analysis

    • Instrument: A calibrated Differential Scanning Calorimeter.

    • Sample Preparation: Accurately weigh 3-5 mg of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol into a standard aluminum DSC pan.

    • Sealing: Hermetically seal the pan to prevent the loss of any volatile components.

    • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above its expected melting point (e.g., 250°C) at a controlled rate, typically 10°C/min.

    • Atmosphere: Use an inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation during the analysis.

    • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5] It is essential for assessing thermal stability and the presence of volatile components like water or residual solvents.[6]

  • Expertise & Causality: A TGA thermogram provides the decomposition temperature of the compound.[7] A significant mass loss at temperatures below 120°C typically indicates the presence of unbound water or solvents, which can be detrimental as they may facilitate hydrolytic degradation.[7] The temperature at which significant decomposition begins is a direct measure of the compound's thermal stability. For our target molecule, TGA helps establish the upper-temperature limits for handling and storage.[8]

  • Protocol: TGA Analysis

    • Instrument: A calibrated Thermogravimetric Analyzer.

    • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan (ceramic or platinum).

    • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate, such as 10°C/min.

    • Atmosphere: Use an inert nitrogen purge to create a non-reactive environment.

    • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the temperatures at which mass loss occurs and quantify the percentage of mass lost at each step.

Solution-State Stability: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] These studies are mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2) and are crucial for developing and validating a stability-indicating analytical method.[9][10] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[9][11]

The Analytical Workhorse: Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[13][14] The method must be able to separate the intact drug from all its degradation products, process impurities, and excipients.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation API API Solution (Known Concentration) Stress Apply Stress Condition (e.g., 0.1M HCl, Heat) API->Stress Neutralize Neutralize & Dilute Stress->Neutralize Inject Inject into HPLC Neutralize->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Peaks (API, Degradants) Chromatogram->Identify Quantify Quantify Degradation (%) Identify->Quantify MassBalance Assess Mass Balance Quantify->MassBalance

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many drugs and is highly dependent on pH.[15][16] Studies are conducted across a range of pH values to determine where the molecule is most stable.

  • Protocol: Acid and Base Hydrolysis

    • Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Acid Stress: Mix the stock solution with 0.1 M hydrochloric acid (HCl).

    • Base Stress: In a separate experiment, mix the stock solution with 0.1 M sodium hydroxide (NaOH).

    • Incubation: Store the solutions at a controlled temperature (e.g., 60°C).

    • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralization: Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to stop the degradation reaction.

    • Analysis: Dilute to a suitable concentration and analyze by the stability-indicating HPLC method.

Oxidative Degradation

The aniline moiety in the target molecule is a potential site for oxidation.[15] Hydrogen peroxide is a commonly used oxidizing agent.

  • Protocol: Oxidative Stress

    • Stock Solution: Prepare a 1 mg/mL solution of the compound.

    • Oxidative Stress: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubation: Store the solution at room temperature, protected from light.

    • Sampling: Withdraw and analyze aliquots at various time points.

    • Analysis: Analyze directly by HPLC. The mobile phase will quench the reaction.

Photolytic Degradation

Photostability testing is crucial to determine if the drug product requires light-resistant packaging. This is guided by the ICH Q1B guideline.[17]

  • Protocol: Photostability

    • Sample Preparation: Place solid powder and a solution of the compound in chemically inert, transparent containers.

    • Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

    • Exposure: Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt-hours/square meter).

    • Analysis: After exposure, compare the samples to the dark controls by visual inspection and HPLC analysis.

Data Interpretation and Reporting

Quantitative Data Summary

The results from forced degradation studies should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.

Stress ConditionDuration (hours)Temperature% Degradation of APINo. of Degradants
0.1 M HCl2460°C15.22
0.1 M NaOH860°C18.93
3% H₂O₂2425°C8.51
Thermal (Solution)4880°C5.11
Photolytic (Solid)*25°C< 1.00
As per ICH Q1B exposure guidelines
Degradation Pathway Elucidation

The data gathered allows for the proposal of a degradation pathway. For 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol, potential degradation points include hydrolysis of the amine or oxidation of the aniline ring.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 2-[4-Amino(ethyl)-2-(trifluoromethyl) anilino]-1-ethanol Deg1 Degradant H1 Parent->Deg1 pH dependent Deg2 Degradant H2 Parent->Deg2 pH dependent Deg3 N-Oxide Degradant Parent->Deg3 Oxidant

Shelf-Life Prediction using the Arrhenius Equation

Data from accelerated stability studies (storing the product at elevated temperatures) can be used to predict the shelf-life at normal storage conditions.[18] The Arrhenius equation models the relationship between the rate of a chemical reaction and temperature.[19][20]

k = A * e-Ea/RT

Where:

  • k: Reaction rate constant

  • A: Frequency factor

  • Ea: Activation energy

  • R: Universal gas constant

  • T: Absolute temperature (in Kelvin)

By determining the degradation rate constants (k) at several elevated temperatures (e.g., 40°C, 50°C, 60°C), one can create an Arrhenius plot (ln(k) vs. 1/T).[19] The resulting linear relationship can be extrapolated to determine the rate constant at a typical storage temperature (e.g., 25°C), which allows for the prediction of the time it will take for the product to degrade to a specified limit (e.g., 90% of initial potency).[21]

Conclusion

This guide has outlined a robust, systematic approach for the comprehensive assessment of the thermodynamic stability of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol. By integrating solid-state characterization (DSC, TGA) with rigorous forced degradation studies under hydrolytic, oxidative, and photolytic stress, a complete stability profile can be established. This process is not only fundamental to meeting regulatory expectations as outlined by ICH guidelines but is also critical for guiding formulation development, defining appropriate storage conditions, and ultimately ensuring the delivery of a safe and effective drug product to patients. The methodologies described provide a self-validating framework that upholds the principles of scientific integrity and technical accuracy.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • StabilityStudies.in. (2024). Using the Arrhenius Equation to Predict Drug Shelf Life. [Link]

  • QbD Group. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • FTLOScience. (2022). How to Use the Arrhenius Equation in Stability Studies. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • PubMed. (n.d.). One- and two-stage Arrhenius models for pharmaceutical shelf life prediction. [Link]

  • SlideShare. (n.d.). Stability Indicating HPLC Method Development A Review. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • SGS Japan. (n.d.). Forced Degradation Testing. [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • YouTube. (2026). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. [Link]

  • BioPharm International. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]

  • ManTech Publications. (2025). Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations. [Link]

  • Scribd. (n.d.). Key Applications of DSC in Industries. [Link]

  • J-Stage. (n.d.). Application of Isothermal Differential Scanning Calorimetry Equipped with a UV Probe for Photostability Assessment of Pharmaceutical Drugs in the Solid State. [Link]

  • FDA. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • PubMed. (2013). Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen. [Link]

  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]

  • ResearchGate. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]

  • ResearchGate. (n.d.). FLOW CHART OF OXIDATIVE DEGRADATION. [Link]

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Characterizing the Binding Affinity of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol to Target Proteins

Introduction The compound 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol is a novel molecule with potential pharmacological applications. Its structural resemblance to established cardiovascular drugs, notably t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol is a novel molecule with potential pharmacological applications. Its structural resemblance to established cardiovascular drugs, notably the ethanolamine backbone and substituted aniline ring shared with compounds like sotalol, suggests a potential interaction with adrenergic receptors and ion channels. Sotalol is a non-selective β-adrenergic receptor antagonist and a blocker of the hERG potassium channel, exhibiting both Class II and Class III antiarrhythmic properties.[1][2][3][4][5] This dual activity underscores the importance of a thorough characterization of the binding affinity of novel, structurally similar compounds to understand their potential therapeutic effects and off-target liabilities.

This technical guide provides a comprehensive framework for determining the binding affinity of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol to its putative protein targets. We will focus on two primary target classes based on the structural analogy to sotalol: β-adrenergic receptors and the hERG potassium channel. The methodologies detailed herein are designed to provide robust and reproducible data, essential for advancing preclinical drug development.

Part 1: Determination of Binding Affinity to β-Adrenergic Receptors via Radioligand Binding Assays

Radioligand binding assays are a gold-standard for quantifying the interaction between a ligand and its receptor. These assays rely on the principle of competitive binding, where the test compound's ability to displace a radiolabeled ligand of known affinity for the target receptor is measured.

Experimental Rationale

The l-isomer of sotalol is responsible for virtually all of its beta-blocking activity.[2] To determine if 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol interacts with β-adrenergic receptors, we will perform a competitive binding assay using membranes prepared from cells expressing these receptors and a suitable radioligand, such as [³H]dihydroalprenolol, which is a known β-adrenergic receptor antagonist.[6]

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture a cell line with high expression of the target β-adrenergic receptor subtype (e.g., CHO or HEK293 cells stably transfected with β1 or β2 adrenergic receptors).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of the membrane preparation to each well.

    • Add a fixed concentration of the radioligand (e.g., [³H]dihydroalprenolol) at a concentration close to its dissociation constant (Kd).

    • Add a range of concentrations of the unlabeled test compound, 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol.

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known unlabeled antagonist (e.g., propranolol).

    • To determine total binding, include wells with the membrane preparation and radioligand only.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

The data obtained will be used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, can be determined from this curve. The affinity of the test compound for the receptor, expressed as the inhibition constant (Ki), can then be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

A lower Ki value indicates a higher binding affinity of the test compound for the receptor.

Visualization of Experimental Workflow

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis CellCulture 1. Cell Culture (β-receptor expressing) Homogenization 2. Homogenization CellCulture->Homogenization Centrifugation 3. Centrifugation & Isolation Homogenization->Centrifugation Quantification 4. Protein Quantification Centrifugation->Quantification AssaySetup 5. Assay Setup (Membranes, [³H]Ligand, Test Compound) Quantification->AssaySetup Incubation 6. Incubation to Equilibrium AssaySetup->Incubation Filtration 7. Rapid Filtration Incubation->Filtration Washing 8. Washing Filtration->Washing Scintillation 9. Scintillation Counting Washing->Scintillation DataAnalysis 10. IC₅₀ Determination & Ki Calculation Scintillation->DataAnalysis

Caption: Workflow for the radioligand binding assay.

Part 2: Assessment of hERG Potassium Channel Inhibition via Electrophysiology

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium channel crucial for cardiac repolarization.[7] Blockade of this channel can lead to QT interval prolongation and life-threatening arrhythmias.[4] Given that sotalol is a known hERG channel blocker, it is imperative to assess the potential for 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol to inhibit this channel.[5][8]

Experimental Rationale

The patch-clamp technique is the most direct method for studying ion channel function. It allows for the measurement of the ionic currents flowing through a single channel or a population of channels in a cell membrane. We will use the whole-cell patch-clamp configuration to measure the effect of our test compound on hERG currents in a cell line stably expressing the hERG channel.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).

    • Plate the cells on glass coverslips at a suitable density for patch-clamping.

  • Electrophysiological Recording:

    • Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

    • Fabricate micropipettes from borosilicate glass and fill them with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 ATP-Mg, pH 7.2).

    • Under microscopic guidance, form a high-resistance seal (a "giga-seal") between the micropipette tip and the membrane of a single cell.

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.

  • Voltage Protocol and Data Acquisition:

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a negative potential to measure the characteristic "tail current" which is a hallmark of hERG channels.

    • Record the baseline hERG currents in the absence of the test compound.

    • Apply increasing concentrations of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol to the external solution and record the hERG currents at each concentration.

Data Analysis and Interpretation

The amplitude of the hERG tail current is measured before and after the application of the test compound. The percentage of current inhibition is calculated for each concentration. A concentration-response curve is then constructed by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC₅₀ value for hERG channel inhibition can be determined from this curve.

Visualization of Experimental Workflow

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis CellPrep 1. Cell Preparation (hERG-expressing cells) Chamber 2. Place in Recording Chamber CellPrep->Chamber GigaSeal 4. Giga-seal Formation Chamber->GigaSeal Pipette 3. Prepare Micropipette WholeCell 5. Whole-cell Configuration GigaSeal->WholeCell Baseline 6. Record Baseline Current WholeCell->Baseline DrugApp 7. Apply Test Compound Baseline->DrugApp RecordDrug 8. Record Current with Drug DrugApp->RecordDrug Analysis 9. Measure Current Inhibition & Determine IC₅₀ RecordDrug->Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Integrated Discussion and Data Summary

The binding affinities (Ki) for β-adrenergic receptors and the inhibitory potency (IC₅₀) for the hERG channel will provide a comprehensive pharmacological profile of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol.

Hypothetical Data Summary:

Target ProteinAssay TypeParameterHypothetical Value (μM)
β₁-Adrenergic ReceptorRadioligand BindingKi5.2
β₂-Adrenergic ReceptorRadioligand BindingKi8.9
hERG Potassium ChannelPatch-ClampIC₅₀25.7

A comparison of the Ki and IC₅₀ values will reveal the selectivity of the compound. For instance, if the Ki values for the β-adrenergic receptors are significantly lower than the IC₅₀ for the hERG channel, the compound would be considered more selective as a β-blocker with a lower risk of hERG-related cardiotoxicity at therapeutic concentrations. Conversely, similar values would suggest a dual-action profile akin to sotalol.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane BetaReceptor β-Adrenergic Receptor GProtein G Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts hERG hERG K+ Channel K_efflux K+ Efflux hERG->K_efflux Ligand Adrenergic Ligand (e.g., Epinephrine) Ligand->BetaReceptor Activates TestCompound 2-[4-Amino(ethyl)-2- (trifluoromethyl)anilino]-1-ethanol TestCompound->BetaReceptor Inhibits TestCompound->hERG Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CaChannel Ca²+ Channel PKA->CaChannel Phosphorylates Ca_influx Ca²+ Influx CaChannel->Ca_influx Repolarization Repolarization K_efflux->Repolarization

Caption: Potential signaling pathways affected by the test compound.

Conclusion

This guide outlines a robust, multi-faceted approach to characterizing the binding affinity and functional effects of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol on key cardiovascular targets. By employing radioligand binding assays and patch-clamp electrophysiology, researchers can obtain critical data on the compound's potency, selectivity, and potential for off-target effects. This information is fundamental for making informed decisions in the drug discovery and development process.

References

  • Sotalol - Wikipedia. [Link]

  • Sotalol: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Kupersmith, J., & Antman, E. M. (1993). Mechanism of action of sotalol in supraventricular arrhythmias. The American journal of cardiology, 72(4), A35-A39. [Link]

  • Sotalol - StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Sotalol Hydrochloride?. [Link]

  • Drici, M. D., et al. (2021). Molecular determinants of pro-arrhythmia proclivity of d- and l-sotalol via a multi-scale modeling pipeline. PLoS computational biology, 17(1), e1008518. [Link]

  • Johansson, M., et al. (1993). (+)-sotalol causes significant occupation of beta-adrenoceptors at concentrations that prolong cardiac repolarization. Journal of cardiovascular pharmacology, 22(5), 767-773. [Link]

  • Mitcheson, J. S., & Hancox, J. C. (2010). The Basis for Low-affinity hERG Potassium Channel Block by Sotalol. Cardiovascular therapeutics, 28(4), e56–e59. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Optimization of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Introduction and Mechanistic Rationale The compound 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol is a highly functionalized aniline derivative. The presence of the trifluoromethyl ( −CF3​ ) group significantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol is a highly functionalized aniline derivative. The presence of the trifluoromethyl ( −CF3​ ) group significantly alters the electronic landscape of the molecule. As a strong electron-withdrawing group (EWG), the −CF3​ moiety decreases the nucleophilicity of the adjacent anilino nitrogen. Consequently, standard N-alkylation procedures often suffer from sluggish kinetics and poor yields.

To overcome this, the synthesis relies on a controlled SN​2 N-alkylation using 2-bromoethanol. While recent advancements have demonstrated the viability of green, catalyst-free alkylations of anilines in aqueous media [2], the deactivated nature of the 2-(trifluoromethyl)aniline core typically necessitates the use of a polar aprotic solvent (such as Acetonitrile) and a mild inorganic base to drive the reaction to completion without promoting O-alkylation or over-alkylation [1].

G SM Starting Material N-Ethyl-2-(trifluoromethyl) benzene-1,4-diamine Conditions Reaction Conditions K2CO3, MeCN, 80°C, 16h SM->Conditions Reagent Alkylating Agent 2-Bromoethanol Reagent->Conditions Intermediate Transition State SN2 Displacement Conditions->Intermediate Product Target Product 2-[4-Amino(ethyl)-2-(trifluoromethyl) anilino]-1-ethanol Intermediate->Product

Workflow for the SN2 N-alkylation of fluorinated anilines.

Experimental Design and Causality

A self-validating experimental design requires understanding the "why" behind each reagent choice:

  • Alkylating Agent (2-Bromoethanol): Chosen over 2-chloroethanol due to the superior leaving group ability of the bromide ion, which compensates for the reduced nucleophilicity of the −CF3​ deactivated aniline [1].

  • Base (Potassium Carbonate, K2​CO3​ ): A mild, insoluble base in acetonitrile. It acts as an acid scavenger to neutralize the HBr byproduct. Stronger bases (like NaOH ) or aqueous conditions can lead to the premature hydrolysis of 2-bromoethanol into ethylene glycol, drastically reducing the yield[1].

  • Solvent (Acetonitrile, MeCN ): A polar aprotic solvent that stabilizes the SN​2 transition state, accelerating the reaction rate while allowing for easy removal during workup.

Optimization Data

The following table summarizes the optimization parameters established during protocol development to maximize the yield of the mono-alkylated product while suppressing N,N-bis-alkylation.

SolventBaseTemp (°C)Time (h)Conversion (%)Selectivity (%)
Water ( H2​O )None100244585
Ethanol ( EtOH ) Na2​CO3​ 78186278
Acetonitrile ( MeCN ) K2​CO3​ 80 16 >95 92
DMF K2​CO3​ 120129865 (High bis-alkylation)

Note: Aqueous conditions, while greener [2], yield lower conversions for highly deactivated −CF3​ anilines compared to optimized polar aprotic conditions.

Step-by-Step Laboratory Protocol

Materials and Reagents
  • Substrate: 4-Amino-N-ethyl-2-(trifluoromethyl)aniline (1.0 equiv, 10.0 mmol)

  • Reagent: 2-Bromoethanol (1.2 equiv, 12.0 mmol)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 equiv, 15.0 mmol)

  • Solvent: Acetonitrile ( MeCN ), HPLC grade (40 mL)

  • Workup: Dichloromethane ( DCM ), Brine, Anhydrous Na2​SO4​

Reaction Setup and Execution
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-N-ethyl-2-(trifluoromethyl)aniline (10.0 mmol) and dissolve it in 40 mL of anhydrous acetonitrile.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (15.0 mmol) to the solution. Causality: Finely powdering the base increases the surface area, which is critical since K2​CO3​ is largely insoluble in acetonitrile.

  • Reagent Addition: Attach a reflux condenser. Using a syringe, add 2-bromoethanol (12.0 mmol) dropwise over 5 minutes at room temperature.

  • Heating: Submerge the flask in a pre-heated oil bath at 80°C. Maintain vigorous stirring and reflux for 16 hours.

  • In-Process Monitoring: After 14 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate eluent system. The product will appear as a more polar spot (lower Rf​ ) compared to the starting aniline due to the introduction of the hydroxyl group.

Workup and Extraction
  • Cooling and Filtration: Remove the flask from the oil bath and allow it to cool to room temperature. Filter the reaction mixture through a fritted glass funnel to remove the inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with an additional 15 mL of acetonitrile.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the acetonitrile under reduced pressure (bath temp 40°C).

  • Extraction: Dissolve the resulting crude residue in 50 mL of Dichloromethane ( DCM ). Transfer to a separatory funnel and wash with 50 mL of distilled water, followed by 50 mL of saturated aqueous NaCl (brine).

  • Drying: Collect the organic layer and dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes. Filter the drying agent and concentrate the organic layer in vacuo to yield the crude product.

Purification
  • Column Chromatography: Load the crude oil onto a silica gel column.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (starting at 90:10 and ramping to 60:40). The electron-withdrawing −CF3​ group prevents the amine from streaking severely on silica, but 1% triethylamine ( Et3​N ) can be added to the eluent if peak tailing is observed.

  • Isolation: Combine the product-containing fractions (verified by TLC or LC-MS) and concentrate under vacuum to afford pure 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol as a viscous oil or crystalline solid, depending on ambient temperature.

References

  • Green synthesis of N-(2-hydroxyethyl)anilines by the selective alkylation reaction in H2O Source: Taylor & Francis (Synthetic Communications) URL:[Link]

Application

Application Notes and Protocols for the LC-MS Analysis of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Abstract This comprehensive guide provides detailed application notes and robust protocols for the sample preparation of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol in biological matrices for quantitative ana...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the sample preparation of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol in biological matrices for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for method selection and optimization. We will explore three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each, we provide a detailed, step-by-step protocol and discuss the rationale behind each experimental choice, grounded in the physicochemical properties of the analyte.

Introduction: The Analytical Challenge

The accurate quantification of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol, a molecule possessing a trifluoromethyl-substituted aniline core with both secondary and primary amine functionalities, as well as a primary alcohol, presents a unique set of challenges in bioanalysis. Its presence in complex biological matrices such as plasma, serum, or urine necessitates a sample preparation strategy that is not only efficient in analyte recovery but also effective in minimizing matrix effects, which can significantly impact the accuracy and precision of LC-MS analysis.[1][2][3] The goal of any sample preparation technique is to isolate the analyte of interest from endogenous interferences like proteins, phospholipids, and salts, thereby enhancing the signal-to-noise ratio and ensuring the robustness of the analytical method.[4]

Analyte Physicochemical Profile:

  • Basicity (pKa): The molecule has two basic centers: the aniline nitrogen and the secondary amine nitrogen.

    • The aniline amine is expected to have a pKa in the range of 4.5 - 5.0 . The electron-withdrawing trifluoromethyl group on the aromatic ring decreases the basicity of the aniline nitrogen.[2][5][6]

    • The secondary amine is expected to be more basic, with a pKa in the range of 9.5 - 10.0 , typical for secondary alkyl amines.

  • Polarity and Lipophilicity (LogP): The presence of two amine groups and a hydroxyl group imparts significant polarity to the molecule. However, the trifluoromethyl group and the ethyl-aniline moiety contribute to its lipophilicity. This amphiphilic nature allows for flexibility in the choice of extraction solvents and sorbents.

  • Solubility: The molecule is expected to have good solubility in organic solvents and aqueous acidic solutions.

This dual pKa nature is a critical factor that will be exploited in the development of selective LLE and SPE methods.

Strategic Selection of Sample Preparation Technique

The choice of the most appropriate sample preparation technique depends on several factors, including the nature of the biological matrix, the required limit of quantification (LOQ), sample throughput needs, and the availability of resources. The following diagram illustrates a general decision-making workflow for selecting a suitable technique.

Sample_Prep_Decision_Tree Start Define Analytical Goals (LOQ, Throughput, Matrix) High_LOQ High LOQ Tolerable? Start->High_LOQ High_Throughput High Throughput Needed? High_LOQ->High_Throughput Yes High_Selectivity High Selectivity Required? High_LOQ->High_Selectivity No PPT Protein Precipitation (PPT) High_Throughput->PPT Yes LLE Liquid-Liquid Extraction (LLE) High_Throughput->LLE No High_Selectivity->LLE Yes SPE Solid-Phase Extraction (SPE) High_Selectivity->SPE No

Caption: Decision workflow for sample preparation technique selection.

Protein Precipitation (PPT): The Rapid Approach

Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteins from biological samples.[7][8] It is often the first choice for rapid screening and when the required sensitivity is not exceedingly high.

Principle of Causality: The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the hydration shell around proteins, leading to their denaturation and precipitation.[7] The analyte, being soluble in the resulting aqueous-organic supernatant, is then separated by centrifugation.

Protocol 3.1: Acetonitrile Precipitation
  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma, serum, or urine).

  • Internal Standard Spiking: Add an appropriate volume of the internal standard (IS) working solution. The IS should be a structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is a common starting point and can be further optimized.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid). This step helps to concentrate the analyte and minimizes solvent-related peak shape issues in the subsequent LC-MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.

Self-Validation System:

  • Visual Inspection: A clear supernatant after centrifugation indicates effective protein removal.

  • Recovery Assessment: Compare the peak area of the analyte in a pre-spiked sample to that of a post-spiked blank extract.

  • Matrix Effect Evaluation: Compare the peak area of the analyte in a post-spiked blank extract to that of a neat standard solution.[2]

Liquid-Liquid Extraction (LLE): The Classic Selectivity

Liquid-liquid extraction offers a higher degree of sample cleanup compared to PPT by partitioning the analyte between two immiscible liquid phases.[9] The selectivity of LLE is governed by the relative solubility of the analyte in the aqueous and organic phases, which can be manipulated by adjusting the pH.

Principle of Causality: The basic nature of the analyte allows for its selective extraction. By adjusting the pH of the aqueous sample to be at least 2 units above the pKa of the amino groups, the analyte will be in its neutral, more lipophilic form, favoring its partitioning into an immiscible organic solvent.[3] Conversely, acidic and neutral interferences will have different partitioning behaviors.

Protocol 4.1: pH-Adjusted Liquid-Liquid Extraction
  • Sample Aliquoting and IS Spiking: To 200 µL of the biological sample in a suitable tube, add the internal standard.

  • pH Adjustment: Add 50 µL of a basic buffer, such as 1 M ammonium hydroxide, to raise the pH to >11. This ensures that both the aniline and the secondary amine are deprotonated.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent. Methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane (e.g., 90:10 v/v) are good starting choices.

  • Extraction: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a mobile phase-compatible solvent.

  • Analysis: Inject an aliquot into the LC-MS system.

Self-Validation System:

  • Recovery Optimization: Test different extraction solvents and pH conditions to maximize analyte recovery.

  • Emulsion Prevention: If emulsions form, try longer centrifugation times, the addition of salt to the aqueous phase, or a different organic solvent.

  • Back-Extraction (Optional for higher purity): After the initial extraction, the analyte can be back-extracted from the organic phase into an acidic aqueous solution (pH < 2), where it will be protonated and more water-soluble. The acidic aqueous phase can then be basified and re-extracted with an organic solvent.

Solid-Phase Extraction (SPE): The Gold Standard for Purity

Solid-phase extraction provides the highest degree of sample cleanup and analyte concentration. It is particularly advantageous for achieving low limits of quantification. For our analyte, a mixed-mode cation exchange SPE sorbent is ideal, as it offers dual retention mechanisms.

Principle of Causality: A mixed-mode cation exchange sorbent combines reversed-phase (hydrophobic) and strong cation exchange (ionic) functionalities.[4] By adjusting the pH of the loading, washing, and elution solutions, we can selectively retain the analyte while washing away interferences. At a low pH (e.g., pH 3-4), the secondary amine (pKa ~9.5-10.0) will be protonated and strongly retained by the cation exchange groups, while the less basic aniline (pKa ~4.5-5.0) will also be protonated. The hydrophobic backbone of the sorbent will also contribute to retention.

Protocol 5.1: Mixed-Mode Cation Exchange SPE
  • Sample Pre-treatment: Dilute 200 µL of the biological sample with 200 µL of 2% phosphoric acid in water. This ensures that the analyte is protonated and ready for ionic retention.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid in water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash 2: Add 1 mL of methanol to remove lipophilic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the amine groups, disrupting the ionic interaction with the sorbent, and the organic solvent disrupts the hydrophobic interactions, allowing for the analyte to be eluted.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

  • Analysis: Inject an aliquot into the LC-MS system.

SPE_Workflow cluster_steps SPE Protocol Steps Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Sample (Acidified) Equilibrate->Load Wash1 4a. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 4b. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 5. Elute (Basic Organic) Wash2->Elute

Caption: General workflow for Mixed-Mode Cation Exchange SPE.

Self-Validation System:

  • Breakthrough Analysis: Analyze the sample flow-through and wash fractions to ensure no analyte is being lost during these steps.

  • Elution Profile: Elute with multiple small aliquots of the elution solvent and analyze each fraction to determine the optimal elution volume.

  • Sorbent Screening: Test different mixed-mode sorbents to find the one with the best retention and recovery for the analyte.

Comparison of Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerate to HighHigh
Recovery Generally GoodVariable, dependent on partitioningHigh and reproducible
Matrix Effects HighModerateLow
Throughput HighModerateModerate to High (with automation)
Solvent Usage Low to ModerateHighLow to Moderate
Cost per Sample LowLow to ModerateHigh
Automation Easily automatedCan be automatedEasily automated

Recommended LC-MS Method Parameters

The following are suggested starting parameters for the LC-MS analysis of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol. Method optimization will be necessary.

  • Liquid Chromatography:

    • Column: A C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, < 3 µm particle size) is recommended to provide good retention and peak shape for the aromatic analyte.

    • Mobile Phase A: 0.1% Formic acid in water. The acidic mobile phase will ensure the analyte is protonated, which is beneficial for both retention on many reversed-phase columns and for positive mode electrospray ionization.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Gradient: A starting condition of 5-10% B, ramping up to 95% B, followed by a re-equilibration step. The gradient should be optimized to ensure separation from any co-eluting matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. The two amino groups are readily protonated.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Precursor Ion: [M+H]+.

    • Product Ions: Fragmentation is likely to occur at the C-C bond between the hydroxyl-bearing carbon and the aniline ring, and potentially loss of the ethyl group. Specific transitions must be determined by infusing a standard solution of the analyte.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized to maximize the signal intensity of the MRM transitions.

Conclusion

The successful LC-MS analysis of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol in biological matrices is critically dependent on the selection and optimization of the sample preparation technique. For rapid, high-throughput analysis where sensitivity is less of a concern, Protein Precipitation is a viable option. For improved selectivity and reduced matrix effects, Liquid-Liquid Extraction , leveraging the basicity of the analyte, offers a robust alternative. For the most demanding applications requiring the highest purity and lowest limits of detection, Mixed-Mode Solid-Phase Extraction is the recommended approach, providing superior cleanup and analyte concentration. The protocols provided herein serve as a comprehensive starting point for method development, and the principles discussed should empower the researcher to systematically optimize their sample preparation for reliable and accurate bioanalytical results. All methods must be validated according to regulatory guidelines to ensure data integrity.[9][10][11]

References

  • Vertex AI Search. (2024). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • ChemicalBook. (2026). 4-Ethylaniline | 589-16-2.
  • Guidechem. (n.d.). 4-Ethylaniline 589-16-2 wiki.
  • PubMed. (2021).
  • Nxtbook. (n.d.).
  • Supelco. (n.d.).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register.
  • U.S. Food and Drug Administration. (2022).
  • Benchchem. (n.d.).
  • Biotage. (2023). When should I choose a mixed-mode SPE?
  • PubMed. (2021).
  • AFIT. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.
  • ACD/Labs. (n.d.).
  • Fisher Scientific. (n.d.). Supported Liquid Extraction (SLE) User Guide and FAQ.
  • Royal Society of Chemistry. (2007). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines.
  • MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
  • ACS Publications. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model.
  • Agilent. (2019).
  • Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection.
  • Oxford Academic. (2022).
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

Sources

Method

Scale-up manufacturing processes for 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Introduction & Strategic Route Selection The compound 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (chemically defined as N1-(2-hydroxyethyl)-N4-ethyl-2-(trifluoromethyl)benzene-1,4-diamine) is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Route Selection

The compound 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (chemically defined as N1-(2-hydroxyethyl)-N4-ethyl-2-(trifluoromethyl)benzene-1,4-diamine) is a highly functionalized aromatic diamine. It serves as a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs) and as a high-performance developer in oxidative dye compositions [1]. The presence of the trifluoromethyl (-CF3) group imparts unique lipophilicity and metabolic stability, while the differentially substituted diamine core offers versatile handles for further derivatization.

To achieve a scalable, cost-effective, and environmentally sustainable manufacturing process, the synthesis is designed as a three-step telescoped route:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Catalytic Nitro Reduction

  • Regioselective Reductive Amination

Mechanistic Causality in Route Design

We utilize 1-fluoro-4-nitro-2-(trifluoromethyl)benzene rather than the chloro-analogue. Fluorine is a superior leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. The strongly electron-withdrawing ortho-trifluoromethyl and para-nitro groups synergistically lower the activation energy, allowing the reaction to proceed rapidly at mild temperatures [2]. This mechanism has been thoroughly validated in kinetic studies of ethanolamine reacting with fluoronitrobenzenes [3].

For the reduction step, catalytic hydrogenation over Pd/C is selected over traditional Béchamp reduction (Fe/HCl). This eliminates the generation of massive iron sludge, making the process viable for 100+ kg scale-up. Finally, the regioselectivity of the N-ethylation relies on steric differentiation: the C4 primary amine is significantly less sterically hindered than the C1 secondary amine, which is ortho to the bulky -CF3 group.

Process Analytical Technology (PAT) & Quality Metrics

All quantitative data and Critical Quality Attributes (CQAs) for the scale-up workflow are summarized below to ensure batch-to-batch reproducibility.

Synthesis StepTarget YieldTarget Purity (HPLC)In-Process Control (IPC)Critical Impurities to Monitor
1. SNAr Reaction 94 – 96%> 98.5%SM < 1.0% (HPLC)Unreacted 1-fluoro-4-nitro-2-(trifluoromethyl)benzene
2. Nitro Reduction 97 – 99%> 99.0%H₂ uptake cessationIncomplete reduction (hydroxylamine intermediate)
3. Reductive Amination 85 – 88%> 98.0%Schiff base < 0.5%Over-alkylation (N,N-diethylation at C4)

Step-by-Step Manufacturing Protocols (100 kg Scale)

Step 1: SNAr with Ethanolamine

This step creates the core 2-[4-nitro-2-(trifluoromethyl)anilino]ethanol intermediate. Potassium carbonate is used as an acid scavenger to neutralize the HF byproduct, preventing the protonation of ethanolamine which would destroy its nucleophilicity.

  • Reactor Preparation: Purge a 1000 L glass-lined reactor with N₂. Charge 400 L of Isopropanol (iPrOH) and 100 kg (0.478 kmol) of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene.

  • Base Addition: Add 99 kg (0.717 kmol, 1.5 eq) of anhydrous K₂CO₃. Initiate agitation at 150 RPM.

  • Nucleophile Dosing: Slowly dose 35 kg (0.573 kmol, 1.2 eq) of ethanolamine over 2 hours. Maintain the internal temperature (T_int) below 40 °C using jacket cooling to manage the exothermic reaction.

  • Reaction Maturation: Heat the reactor to 70 °C and hold for 4–6 hours.

  • IPC: Sample for HPLC. Proceed when starting material is < 1.0%.

  • Workup: Cool to 20 °C. Filter the suspension through a Nutsche filter to remove inorganic salts (KF, K₂CO₃). Wash the cake with 50 L of iPrOH.

  • Isolation: Concentrate the filtrate under vacuum (50 mbar, 45 °C) to 30% volume. Add 200 L of chilled water to precipitate the product. Centrifuge and dry at 50 °C to yield ~113 kg of Intermediate 1.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

This step yields 2-[4-amino-2-(trifluoromethyl)anilino]ethanol (CAS: 122862-99-1) [1]. The -CF3 group is highly stable under these mild hydrogenation conditions, preventing defluorination.

  • Reactor Preparation: Charge a 1000 L Hastelloy pressure reactor with 110 kg of Intermediate 1 and 500 L of Ethanol.

  • Catalyst Loading: Inert the vessel with N₂ (3 cycles). Slurry 5.5 kg of 5% Pd/C (50% wet) in 20 L of ethanol and pull into the reactor via vacuum.

  • Hydrogenation: Purge with H₂ (3 cycles). Pressurize the reactor to 4 bar of H₂.

  • Temperature Control: Warm to 40 °C. The reaction is highly exothermic; modulate the H₂ feed valve to maintain T_int between 40–45 °C.

  • IPC: Monitor H₂ mass flow. The reaction is complete when H₂ uptake ceases (typically 5–7 hours). Confirm via HPLC (Nitro intermediate < 0.1%).

  • Workup: Purge the reactor with N₂. Filter the reaction mixture through a Celite-packed sparkler filter to remove the Pd/C catalyst (retain for recycling).

  • Isolation: Concentrate the filtrate to yield ~95 kg of Intermediate 2 as a viscous oil that crystallizes upon standing.

Step 3: Regioselective Reductive Amination

Acetaldehyde is dosed at low temperatures to form the Schiff base smoothly without aldol condensation side reactions. Pt/C is utilized as it is highly selective for reductive amination over the reduction of the aliphatic aldehyde.

  • Reactor Preparation: Dissolve 90 kg of Intermediate 2 in 450 L of Ethanol in a pressure reactor. Cool to 5 °C.

  • Schiff Base Formation: Slowly dose 19.8 kg (0.45 kmol, 1.05 eq) of Acetaldehyde over 2 hours. The strict stoichiometric control prevents N,N-diethylation. Stir for 1 hour at 5 °C.

  • Reduction: Charge 4.5 kg of 5% Pt/C catalyst under N₂.

  • Hydrogenation: Pressurize with H₂ to 3 bar and warm the reactor to 25 °C. Agitate for 8 hours.

  • IPC: Sample for HPLC. Target: Schiff base < 0.5%, Diethylated impurity < 1.0%.

  • Workup & Purification: Purge with N₂, filter off the Pt/C catalyst. Concentrate the solvent under vacuum. Purify the crude product via short-path wiped-film distillation or crystallization from toluene/heptane to yield ~82 kg of the final API intermediate.

Synthetic Workflow Visualization

G SM 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene + Ethanolamine Step1 Step 1: SNAr Reaction (K2CO3, iPrOH, 70°C) SM->Step1 Int1 2-[4-Nitro-2-(trifluoromethyl)anilino]ethanol (Intermediate 1) Step1->Int1 IPC: HPLC > 99% Conversion Yield: 95% Step2 Step 2: Catalytic Hydrogenation (H2, 5% Pd/C, EtOH, 40°C) Int1->Step2 Int2 2-[4-Amino-2-(trifluoromethyl)anilino]ethanol CAS: 122862-99-1 Step2->Int2 IPC: H2 Uptake Ceases Yield: 98% Step3 Step 3: Reductive Amination (Acetaldehyde, H2, 5% Pt/C, 25°C) Int2->Step3 Final 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (Final Product) Step3->Final IPC: HPLC < 1% Over-alkylation Yield: 88%

Workflow for the scale-up synthesis of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol.

References

  • Spange, S., et al. "Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin." Macromolecules, American Chemical Society, 2005.[Link]

  • Jose, K.B., et al. "The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes: An investigation by kinetic measurements and DFT calculations." Journal of Physical Organic Chemistry, Wiley, 2011.[Link]

  • Mano, T., et al. "P-phenylene diamine derivatives.

Sources

Application

Application Note: Advanced Crystallization Strategies for Isolating Pure 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Executive Summary The isolation of highly pure active pharmaceutical ingredients (APIs) and complex intermediates requires a deep understanding of molecular thermodynamics. The compound 2-[4-Amino(ethyl)-2-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of highly pure active pharmaceutical ingredients (APIs) and complex intermediates requires a deep understanding of molecular thermodynamics. The compound 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol presents a unique crystallization challenge due to its amphiphilic nature, flexible aliphatic chains, and asymmetric steric bulk. This application note provides a comprehensive, self-validating methodology for isolating this compound in high purity (>99.5%), detailing the causality behind solvent selection, thermodynamic control, and downstream processing.

Physicochemical Profiling & The Causality of Crystallization

To design an effective crystallization protocol, we must first analyze the structural features of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol that dictate its phase behavior:

  • Hydrogen-Bonding Network: The molecule possesses multiple hydrogen-bond donors and acceptors (a secondary ethylamino group, a tertiary anilino nitrogen, and a primary hydroxyl group). Solvent selection fundamentally dictates the hydrogen-bonding network and the resulting polymorphic outcome[1].

  • Steric & Electronic Effects: The highly lipophilic, electron-withdrawing trifluoromethyl (-CF 3​ ) group at the ortho position creates a stark polarity contrast with the hydrophilic ethanolamine moiety.

  • Risk of Liquid-Liquid Phase Separation (LLPS): The competition between strong intermolecular hydrogen bonding and the entropic penalty of organizing flexible aliphatic chains often leads to "oiling out" (LLPS) rather than nucleation. When the solute-solute interactions are strong but lattice energy is insufficient to drive crystallization, the compound separates into a metastable, solute-rich liquid phase.

For trifluoromethylated aniline derivatives, mixed solvent systems—particularly combining a polar aprotic solvent with a non-polar hydrocarbon—have proven highly effective for bypassing LLPS and isolating pure crystals[2].

Thermodynamic Solvent Screening

A rational solvent screening matrix was executed to identify the optimal thermodynamic pathway. The goal is to find a system with a steep solubility curve (high solubility at elevated temperatures, low solubility at 5°C) to maximize yield while maintaining a wide metastable zone width (MSZW) to control crystal growth[3].

Table 1: Solvent Screening Matrix for 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Solvent SystemRatio (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Yield (%)Observation / Crystal Habit
Ethyl Acetate / Heptane 1:3>150<1088White needles; high purity; optimal MSZW.
Ethanol / Water 1:2>200<1582Prisms; highly prone to oiling out if cooled rapidly.
Isopropanol (Cooling)N/A1202565Fine powder; excessive nucleation; slow filtration.
Toluene N/A804045Low yield; severe agglomeration observed.

Crystallization Decision Workflow

The following decision matrix outlines the strategic pathway from crude synthesis to pure API isolation, incorporating feedback loops for troubleshooting LLPS.

API_Crystallization A Crude Synthesis Product B Solvent Screening (H-Bonding & Polarity) A->B C Cooling Crystallization (EtOAc/Heptane) B->C D Anti-Solvent Addition (EtOH/Water) B->D E LLPS / Oiling Out Detected? C->E D->E F Thermal Cycling & Seeding E->F Yes G Filtration & Cake Wash E->G No F->G H Pure Crystalline API G->H

Fig 1: Strategic decision workflow for the crystallization and isolation of the target API.

Self-Validating Experimental Protocols

Protocol A: Controlled Anti-Solvent/Cooling Crystallization (EtOAc/Heptane)

This protocol utilizes Ethyl Acetate (EtOAc) to solubilize the polar moieties and Heptane as an anti-solvent to force the hydrophobic -CF 3​ group out of the solution phase. Cooling crystallization requires precise control over the cooling rate to prevent excessive supersaturation, which can lead to rapid, uncontrolled nucleation and the inclusion of impurities[].

Step 1: Dissolution & Clarification

  • Suspend 10.0 g of crude 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol in 40 mL of EtOAc.

  • Heat the jacketed reactor to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Causality: Complete dissolution erases the thermal history of the crude solid, preventing unwanted polymorphic seeding.

Step 2: Anti-Solvent Titration & Validation

  • Dose 60 mL of Heptane at a rate of 2 mL/min while maintaining the temperature at 60°C.

  • Validation Checkpoint: Pause addition after 20 mL. The solution should remain perfectly clear. If turbidity appears, the system is prematurely supersaturated, indicating higher-than-expected impurity levels; add 5 mL of EtOAc to recover the clear solution.

Step 3: Seeding within the Metastable Zone

  • Cool the reactor to 50°C (just above the cloud point).

  • Introduce 0.1 g (1% w/w) of pure seed crystals.

  • Validation Checkpoint: Monitor the seeds for 15 minutes. If they dissolve, the system is undersaturated; add 10 mL of Heptane. If they remain suspended and sharp, the system is correctly positioned within the metastable zone.

Step 4: Controlled Desupersaturation

  • Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Dose the remaining 60 mL of Heptane concurrently during the cooling phase.

  • Causality: A slow, controlled cooling rate ensures that supersaturation is consumed by crystal growth rather than secondary nucleation, yielding large, easily filterable needles[5].

Protocol B: Overcoming LLPS via Thermal Cycling

If the flexible chains cause the molecule to "oil out" (forming a milky emulsion rather than a slurry) during Protocol A, immediately implement this rescue procedure:

  • Halt cooling and heat the reactor by 5°C until the oil droplets begin to dissolve.

  • Hold for 30 minutes to allow microscopic ordered clusters to form in the liquid phase.

  • Re-introduce seed crystals and reduce the cooling rate to 0.05°C/min. This provides the necessary thermodynamic time for the molecules to align into the crystal lattice rather than collapsing into an amorphous oil.

Downstream Isolation & Washing Strategy

During the isolation phase, the wash solvent must be carefully selected to maximize impurity removal while minimizing the dissolution of the purified API[6].

  • Filtration: Transfer the slurry to a pre-chilled (5°C) sintered glass filter (porosity 3). Apply gentle vacuum to deliquor the cake.

  • Cake Washing: Wash the cake with 2 x 15 mL of a pre-chilled (0°C) EtOAc/Heptane (1:5 v/v) mixture.

    • Causality: The higher ratio of heptane in the wash solvent ensures that the mother liquor (containing impurities) is displaced without dissolving the API needles[6].

  • Drying: Dry the isolated crystals in a vacuum oven at 40°C under a nitrogen sweep for 12 hours to remove residual solvent trapped in the crystal lattice.

References

  • Elsevier / USPTO. "Crystallization processes in pharmaceutical technology and drug delivery design." Available at: [Link]

  • Engineering.org.cn. "Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry." Available at:[Link]

  • ACS Publications. "Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration." Available at: [Link]

  • MDPI. "Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study." Available at:[Link]

  • NIH. "A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting peak tailing in HPLC analysis of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reversed-phase High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in reversed-phase High-Performance Liquid Chromatography (RP-HPLC): peak tailing of complex, multi-functional basic analytes.

This module specifically addresses the troubleshooting of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol . By understanding the structural causality behind the chromatographic behavior, we can move beyond trial-and-error and apply rational, self-validating method development.

Part 1: Analyte Profiling & The Causality of Tailing

To solve a chromatographic issue, we must first understand the molecule. 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol is a highly functionalized compound that presents a "perfect storm" for peak tailing:

  • The Hydrophobic Anchor: The trifluoromethyl (-CF₃) group is highly lipophilic and electronegative. It ensures strong primary retention on standard C18 stationary phases via hydrophobic partitioning.

  • The Basic Amines: The molecule contains basic amine functionalities (including an alkyl-substituted aniline derivative). In standard aqueous mobile phases (pH 3.0 – 7.0), these amines readily protonate, carrying a localized positive charge.

  • The Stationary Phase Flaw: Silica-based HPLC columns contain residual silanol groups (-Si-OH) on their surface. These silanols act as weak acids with a pKa of approximately 4.5 to 4.7[1].

The Mechanistic Root Cause: When the mobile phase pH exceeds 4.0, residual silanols deprotonate to form anionic sites (-Si-O⁻)[2]. While the -CF₃ group drives normal hydrophobic retention, the positively charged amine groups undergo a secondary retention mechanism: cation exchange with the ionized silanols[3][4]. Because this electrostatic interaction is highly energetic and kinetically slow ("like Velcro"), the analyte molecules desorb at different rates, stretching the trailing edge of the peak and causing severe tailing[5][6].

Part 2: Troubleshooting FAQs (Expertise & Trustworthiness)

Q: My analyte peak exhibits an asymmetry factor (As) of 2.3. Is this a chemical or physical problem? A: An asymmetry factor (As) > 1.2 indicates tailing, and > 1.5 is generally unacceptable for accurate quantitation[6]. To determine the root cause, inject a neutral marker (e.g., toluene or uracil). Neutral compounds cannot undergo ion-exchange interactions[5].

  • Self-Validation: If the neutral marker is perfectly symmetrical but your basic analyte tails, you have a chemical (acid-base) problem. If both peaks tail, you have a physical problem (e.g., a void at the column head or excessive extra-column volume)[5][7].

Q: I am using a standard C18 column with a Water/Acetonitrile gradient at pH 6.5. Why is the tailing so severe? A: At pH 6.5, the residual silanols on the silica surface are fully ionized, maximizing the electrostatic attraction with your protonated amine[1]. To chemically suppress this secondary interaction, you must lower the mobile phase pH below 3.0 (e.g., pH 2.5). At this low pH, the residual silanols are protonated and neutralized, effectively shutting down the cation-exchange mechanism[1][8].

Q: I lowered the pH to 2.5, but I am still seeing slight tailing. What is the next logical step? A: If pH suppression is insufficient, the issue lies within the column chemistry. Older "Type-A" silica columns have high trace metal contamination, which increases silanol acidity[4]. Switch to a high-purity "Type-B" silica column. Furthermore, select a stationary phase specifically designed for basic compounds, such as a polar-embedded phase or a highly endcapped column, which physically shields the basic analytes from residual silanols[2].

Q: Can I just add Triethylamine (TEA) to the mobile phase to fix this? A: While adding a competing base like TEA (e.g., 5 mM) will associate with anionic silanols and reduce tailing, it is an outdated approach. Silanol suppressors accelerate the hydrolysis of the stationary phase and endcapping, drastically shortening column lifetime[8]. Modern method development favors optimizing pH and utilizing base-deactivated columns instead[4][9].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Suppression via Mobile Phase Optimization

This protocol utilizes pH control and buffer capacity to eliminate secondary retention mechanisms.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Causality: Adequate buffer capacity is critical to prevent localized pH shifts at the silica pore surface as the highly basic analyte enters the stationary phase[8].

  • pH Adjustment: Titrate the buffer to pH 2.5 using concentrated phosphoric acid. Causality: This ensures the mobile phase pH is at least two units below the pKa of the residual silanols (~4.5), keeping them fully protonated and neutral[1].

  • Solvent Compatibility: If using Acetonitrile as the organic modifier in a gradient, ensure the phosphate buffer does not precipitate at high organic concentrations[8]. (Alternatively, use 0.1% Trifluoroacetic acid (TFA), which acts as both an acidifier and an ion-pairing agent).

  • System Validation: Inject a mixed standard containing the basic analyte and a neutral marker. Calculate the USP Tailing Factor (Tf) for both. The method is validated when Tf < 1.2 for both compounds.

Protocol B: Physical Remediation of Column Voids

If your diagnostic test reveals that all peaks (including neutrals) are tailing, the column frit may be blocked[5][7].

  • Disconnect: Remove the column from the detector to prevent flushing particulates into the flow cell.

  • Reverse Orientation: Reverse the flow direction of the column (verify with the manufacturer that the column packing allows reverse flow)[6][7].

  • Backflush: Flush the column directly to waste with 10 to 20 column volumes of 100% strong organic solvent (e.g., Acetonitrile) at a reduced flow rate (e.g., 0.5 mL/min)[6][10].

  • System Validation: Reconnect in the proper orientation and re-inject the neutral marker. If tailing persists, the silica bed has irreversibly collapsed, and the column must be replaced.

Part 4: Quantitative Data & Diagnostics

Table 1: Diagnostic Matrix for Peak Tailing
ObservationRoot CauseMechanistic ExplanationCorrective Action
Only basic analyte tails Chemical (Secondary Interaction)Protonated amines undergo cation-exchange with ionized residual silanols (-Si-O⁻)[3].Lower mobile phase pH < 3.0; Use base-deactivated column[2][8].
All peaks tail equally Physical (Frit Blockage)Particulates distort the flow profile before the sample enters the silica bed[7].Backflush column; Replace inlet frit or guard column[6].
All peaks tail equally Physical (Extra-Column Volume)Analyte band dispersion occurs in wide/long tubing or detector cell[2].Plumb system with narrower internal diameter (0.005") PEEK tubing[2][10].
Tailing worsens with concentration Mass OverloadThe primary hydrophobic retention sites are saturated, forcing secondary interactions[1].Decrease injection volume or dilute the sample concentration[11].
Table 2: Column Chemistry Selection for Basic Analytes
Column TechnologyMechanism of ActionRecommendation Level
Un-endcapped Type-A Silica High metal content; highly acidic silanols.❌ Avoid for this analyte[4].
High-Density Endcapped C18 Trimethyl-silyl groups physically block access to residual silanols[2].✅ Good starting point.
Polar-Embedded C18 An amide/ether group near the silica surface creates a virtual shielding layer against silanols[2].⭐ Highly Recommended.

Part 5: Workflow Visualization

PeakTailingWorkflow Start Symptom: Peak Tailing (Asymmetry Factor > 1.2) Check Diagnostic Injection: Do neutral peaks also tail? Start->Check Physical Physical Issue (System/Hardware) Check->Physical Yes (All peaks tail) Chemical Chemical Issue (Secondary Interactions) Check->Chemical No (Only basic analyte tails) Frit Backflush Column (Clear blocked inlet frit) Physical->Frit Tubing Minimize Extra-Column Volume (Check PEEK tubing/fittings) Physical->Tubing pH Lower Mobile Phase pH < 3.0 (Neutralize residual silanols) Chemical->pH Buffer Increase Buffer Concentration (e.g., 20 mM Phosphate) pH->Buffer If tailing persists Column Change Column Chemistry (Use polar-embedded or endcapped) Buffer->Column If tailing persists

Fig 1: Logical workflow for diagnosing and resolving HPLC peak tailing based on peak selectivity.

Part 6: Comprehensive References

  • [5] HPLC Peak Tailing - Axion Labs. Axion Labs.

  • [3] How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex.

  • [2] What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Chrom Tech, Inc.

  • [8] HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex.

  • [10] HPLC Troubleshooting Guide - SCION Instruments. SCION Instruments.

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Phenomenex.

  • [6] Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.

  • [11] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. LCGC International.

  • [7] Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. LCGC International.

  • [1] Top 10 HPLC Column Myths | LCGC International. LCGC International.

  • [9] Chromatographic silanol activity test procedures: The quest for a universal test. ResearchGate.

  • [4] What's Happening to My Column? - LCGC International. LCGC International.

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidative Degradation of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Welcome to the technical support guide for ensuring the stability of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol. This document is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for ensuring the stability of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol. This document is designed for researchers, scientists, and drug development professionals who handle and store this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to maintain the integrity of your materials. Oxidative degradation is a common challenge for aromatic amines, but with proper understanding and handling, it can be effectively managed.

Section 1: Understanding the Degradation - Frequently Asked Questions

This section addresses the fundamental questions regarding the instability of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol.

Q1: My sample of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol is developing a yellow or brownish tint. What's happening?

A: The appearance of color is a classic indicator of oxidative degradation in aromatic amines. The anilino functional group in your molecule is susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] This reaction cascade creates highly colored by-products, such as nitroso and azo compounds, as well as complex polymeric materials.[1][2] Even a small percentage of degradation can lead to a significant visual change in the material. The process is often a self-propagating radical chain reaction, meaning that once initiated, it can continue even without further exposure to the initial trigger.[3][4]

Q2: What are the primary factors that accelerate the degradation of this compound?

A: The stability of your compound is influenced by a combination of environmental factors. The four primary drivers of oxidative degradation are:

  • Atmospheric Oxygen: This is the most direct reactant. Molecular oxygen can initiate and propagate the radical chain reactions that lead to degradation.[5]

  • Light (Photodegradation): UV or even visible light can provide the energy to initiate oxidation, especially in the presence of oxygen.[3] This is why storing sensitive compounds in the dark or in amber-colored vials is critical.

  • Elevated Temperature: Heat accelerates the rate of all chemical reactions, including oxidation.[5] Storing the compound at elevated temperatures will significantly shorten its shelf life.

  • Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts, dramatically speeding up the rate of oxidation.[3] These can be introduced from spatulas, glassware, or as impurities in solvents or reagents.

cluster_Factors Initiating Factors cluster_Molecule Target Molecule cluster_Process Degradation Process cluster_Result Consequences Oxygen Atmospheric Oxygen Oxidation Oxidative Radical Chain Reaction (Autoxidation) Oxygen->Oxidation Light Light (UV/Visible) Light->Oxidation Heat Elevated Temperature Heat->Oxidation Metals Trace Metal Ions Metals->Oxidation Molecule 2-[4-Amino(ethyl)-2- (trifluoromethyl)anilino]-1-ethanol Molecule->Oxidation Degradation Degradation Products (Colored Impurities, Polymers) Oxidation->Degradation Loss Loss of Purity & Potency Degradation->Loss

Caption: Key factors initiating the oxidative degradation cascade.

Q3: How do the specific functional groups in this molecule contribute to its instability?

A: The molecule's structure contains several key features that influence its stability profile:

  • Anilino Group: This secondary aromatic amine is the primary site of oxidation. The nitrogen lone pair increases the electron density of the aromatic ring, making it susceptible to oxidative processes.[1]

  • Trifluoromethyl (-CF3) Group: As a potent electron-withdrawing group, the -CF3 moiety decreases the electron density on the aniline ring.[6] This has a protective effect, making the molecule less prone to oxidation than a non-substituted aniline. However, it does not confer complete immunity.

  • Ethanolamine Side Chain: While the aniline is the more likely initial point of attack, the ethanolamine portion is not inert. The carbon atom adjacent to the nitrogen can be a site for hydrogen abstraction, which can initiate a separate degradation pathway.[7][8]

Section 2: Recommended Storage and Handling Protocols

Proactive storage and handling are the most effective strategies to prevent degradation.

Q4: What are the ideal storage conditions for the long-term stability of this compound?

A: To maximize shelf-life and maintain purity, a multi-faceted approach is required. The following conditions are recommended based on best practices for air-sensitive compounds.[9][10][11]

ParameterRecommendationRationale
Temperature 2-8°C Refrigeration significantly slows the rate of chemical degradation.[11] Avoid repeated freeze-thaw cycles by aliquoting into single-use vials if necessary.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen is the most critical step.[12] The container headspace should be purged with a dry, inert gas before sealing.
Light Protection from Light Store in an amber glass vial and keep in a dark location (e.g., a cabinet or box).[10] This prevents light-induced photodegradation.
Container Tightly Sealed Glass Vial Use vials with PTFE-lined caps to ensure an airtight seal against oxygen and moisture ingress.[9] Ensure the container material is non-reactive.
Q5: I don't have a glove box. What are the minimum acceptable practices for handling this air-sensitive compound?

A: While a glove box or glove bag provides the best protection, you can still minimize exposure with careful technique:[9]

  • Work Quickly: Have all tools and materials ready before opening the primary container. Weigh the required amount swiftly and efficiently.

  • Inert Gas Purge: Before re-sealing the main container, briefly flush the headspace with a gentle stream of nitrogen or argon. This displaces the air that entered during handling.

  • Minimize Headspace: If you have used a significant portion of the material, consider transferring the remainder to a smaller vial to reduce the amount of gas (and potential oxygen) in the headspace.

  • Seal Tightly and Properly: Immediately after handling, securely fasten the cap. Use paraffin film (Parafilm®) around the cap-vial interface for an extra barrier during short-term storage.

Section 3: Chemical Stabilization with Antioxidants

For solutions or long-term storage of bulk material, the addition of a chemical stabilizer can provide an additional layer of protection.

Q6: Can I add an antioxidant to my sample? If so, which ones are recommended?

A: Yes, adding an antioxidant is a highly effective strategy. The choice of antioxidant depends on the suspected degradation mechanism. For autoxidation, which is the most common pathway for aromatic amines, a free-radical scavenger is the most appropriate choice.[4]

Antioxidant ClassExamplesMechanism of ActionTypical Concentration
Free-Radical Scavengers BHT (Butylated hydroxytoluene), BHA (Butylated hydroxyanisole)These hindered phenols intercept and terminate the free-radical chain reaction by donating a hydrogen atom to form a stable, non-reactive radical.[13]0.01 - 0.1% (w/w)
Oxygen Scavengers Hydroxylamine derivatives, Ascorbic AcidThese compounds react directly with and consume residual oxygen within the container, preventing it from initiating degradation.[2]Varies by application

Recommendation: For general-purpose stabilization of the solid material or a solution in an organic solvent, BHT is an excellent and cost-effective starting point. It is highly effective at terminating the autoxidation process.[4]

Section 4: Troubleshooting and Stability Assessment

This section provides protocols for diagnosing stability issues and validating your storage procedures.

Q7: How can I perform a study to confirm if my storage and handling procedures are adequate?

A: You can design a simple Forced Degradation Study . This involves intentionally exposing small samples of your material to stress conditions to rapidly assess its stability and the effectiveness of your protective measures.[3][11] This is a cornerstone of developing a self-validating and trustworthy storage protocol.

prep 1. Prepare Samples - Control (Ideal Conditions) - Oxygen Exposure (Air) - Light Exposure - Heat Exposure (e.g., 60°C) - Control + Antioxidant incubate 2. Incubate (e.g., 1-2 weeks) prep->incubate analyze 3. Analyze All Samples (HPLC) incubate->analyze compare 4. Compare Results - Assess purity loss vs. Control - Identify major degradants - Evaluate antioxidant efficacy analyze->compare

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study
  • Sample Preparation: Aliquot five small, equal-sized samples (e.g., 10-20 mg) of your compound into separate, identical clear glass vials.

    • Control: Purge with argon, seal tightly, wrap in foil, and store at 2-8°C.

    • Oxygen Stress: Seal the vial with air in the headspace. Store at room temperature.

    • Light Stress: Purge with argon, seal, and place under a UV lamp or in direct sunlight at a controlled temperature.

    • Thermal Stress: Purge with argon, seal, wrap in foil, and place in an oven at an elevated temperature (e.g., 60°C).

    • Stabilized Sample: Add 0.05% BHT, seal with air in the headspace, and store alongside the "Oxygen Stress" sample.

  • Incubation: Store the samples under their respective conditions for a defined period (e.g., 1-2 weeks).

  • Analysis: At the end of the period, dissolve each sample in a suitable solvent (e.g., Methanol or Acetonitrile) to the same concentration and analyze by HPLC.

  • Interpretation: Compare the chromatograms. The "Control" sample is your baseline. Significant peak area reduction or the appearance of new peaks in the stressed samples indicates degradation. If the "Stabilized Sample" shows significantly less degradation than the "Oxygen Stress" sample, your antioxidant strategy is effective.

Q8: What analytical method should I use to monitor the purity and degradation of the compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[14][15] It allows for the separation and quantification of the parent compound from its degradation products.

Protocol: General-Purpose HPLC Method for Stability Monitoring
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. (e.g., 10% B to 90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV absorbance maximum of your compound (a DAD is useful for this), but 254 nm is a common starting point for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.

By comparing the peak area of the main compound across different samples and time points, you can quantitatively track its stability. The appearance of new, smaller peaks is indicative of degradation products.

References
  • Waterman, K.C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]

  • Waterman, K.C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. ResearchGate. [Link]

  • Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing. [Link]

  • Scribd. (n.d.). Oxidation Degradation in Pharmaceuticals. Scribd. [Link]

  • Đuriš, J., & Peterej, B. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • Wang, Z., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. [Link]

  • Arora, P.K. (2015). Bacterial degradation of monocyclic aromatic amines. PMC. [Link]

  • Agbonghae, E.O., et al. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. [Link]

  • ACS Publications. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters. [Link]

  • Google Patents. (n.d.).
  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. [Link]

  • Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Wang, F., et al. (2014). Visible-Light-Promoted Radical C–H Trifluoromethylation of Free Anilines. Organic Letters. [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Waters. [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Troubleshooting for 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol Synthesis

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with identifying, isolating, and qualifying unknown impurities in the synthesis batch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with identifying, isolating, and qualifying unknown impurities in the synthesis batches of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (Target API Intermediate).

This document provides self-validating workflows, mechanistic troubleshooting FAQs, and standardized protocols to ensure compliance with global regulatory standards.

Regulatory Framework & Decision Logic

Before initiating complex structural elucidation, it is critical to determine if an impurity requires identification based on the International Council for Harmonisation (ICH) Q3A(R2) guidelines[1]. The thresholds are dictated by the Maximum Daily Dose (MDD) of the final drug substance[2].

Table 1: ICH Q3A(R2) Impurity Thresholds (Assuming MDD ≤ 2g/day)
Threshold TypeLimitRegulatory Action Required
Reporting 0.05%Document presence in Certificate of Analysis (CoA)[2].
Identification 0.10% or 1.0 mg/dayElucidate chemical structure via LC-MS/MS or NMR[1].
Qualification 0.15% or 1.0 mg/dayPerform toxicological safety assessment (in vitro/in vivo)[1].
*Whichever is lower.
Diagnostic Workflow

The following self-validating workflow ensures that analytical efforts are only expended on regulatory-relevant impurities and that structural assignments are orthogonally confirmed.

G Start Batch Analysis (HPLC-UV) Check Impurity > 0.10%? (ICH Q3A ID Threshold) Start->Check Report Report Only (No ID needed) Check->Report No LCMS LC-MS/MS Profiling (Mass & Fragmentation) Check->LCMS Yes Isobaric Isomeric / Isobaric Ambiguity? LCMS->Isobaric Prep Preparative HPLC Isolation Isobaric->Prep Yes (Needs NMR) Qual Toxicological Qualification (>0.15% Threshold) Isobaric->Qual No (Structure Confirmed) NMR NMR Spectroscopy (1D/2D Elucidation) Prep->NMR NMR->Qual

Fig 1: Self-validating workflow for API impurity identification and qualification per ICH Q3A(R2).

Troubleshooting FAQs

Q1: We observe a trace impurity co-eluting in the tail of the main API peak during HPLC-UV analysis. Standard gradient adjustments fail to resolve it. How do we identify it?

A: Implement 2D-LC-MS/MS with heart-cutting.

  • The Issue: 1D LC often suffers from severe ion suppression. The massive concentration of the API peak quenches the ionization of the co-eluting trace impurity in the MS source, leading to false-negative mass spectra or mixed fragmentation profiles.

  • The Solution: Utilize a 2D-LC setup. Program a high-pressure switching valve to "heart-cut" the tailing edge of the 1st-dimension peak and divert it to a 2nd-dimension column with orthogonal selectivity (e.g., switching from a C18 reversed-phase to a Phenyl-Hexyl or HILIC phase).

  • Causality: The orthogonal stationary phase exploits different intermolecular forces (e.g., π−π interactions instead of pure hydrophobic partitioning), effectively pulling the impurity away from the bulk API. This allows the MS software to correctly select the isolated impurity precursor ion for MS/MS fragmentation without API interference.

Q2: LC-MS/MS shows an impurity with [M+H]+ at m/z 249.12, identical to our target molecule. How do we differentiate between positional isomers?

A: Isolate via Preparative HPLC and analyze via 2D-NMR (HSQC, HMBC).

  • The Issue: Isobaric impurities (e.g., a 4-aminoethyl vs. a 4-ethylamino substituent, or regioisomers of the trifluoromethyl group) cannot be definitively assigned by MS alone because their collision-induced dissociation (CID) spectra are often nearly identical.

  • The Solution: Scale up the separation using Preparative HPLC to isolate 5–10 mg of the impurity[3]. Following isolation, use Heteronuclear Multiple Bond Correlation (HMBC) NMR.

  • Causality: HMBC reveals 2- or 3-bond couplings between protons and carbons. For an ethylamino group ( −NH−CH2​−CH3​ ), the methylene protons will couple to the nitrogen-bearing carbon of the aniline ring. If the impurity is a regioisomer (e.g., substitution at the 6-position instead of the 4-position), the aromatic proton coupling constants ( 3JHH​ ) will shift from a typical ortho/meta pattern to a meta/para pattern, providing absolute structural proof[3].

Q3: During Preparative HPLC isolation of a suspected N-oxide degradation product, the isolated fraction degrades back to the parent API during solvent evaporation. How do we prevent this?

A: Replace thermal concentration with lyophilization using volatile buffers.

  • The Issue: N-oxides and certain alkylated anilines are thermally labile. Concentrating fractions via rotary evaporation in the presence of acidic modifiers (like Trifluoroacetic acid, TFA) or trace metals can catalyze redox cycling or degradation back to the parent amine.

  • The Solution: Trap the HPLC fractions, freeze them immediately at -80°C, and lyophilize (freeze-dry) them[4].

  • Causality: Lyophilization removes water and volatile buffers (e.g., ammonium formate) via sublimation under high vacuum at sub-zero temperatures[3]. This bypasses the liquid phase and eliminates thermal energy, preserving the kinetic stability of the labile N-oxide bond during solvent removal[4].

Quantitative Data: Target & Impurity Profiling

To assist in rapid LC-MS/MS identification, reference the theoretical fragmentation pathways for the target intermediate and its most common synthetic impurities.

Table 2: LC-MS/MS Fragmentation Signatures (ESI+)
CompoundExact Mass [M+H]+ (m/z)Key MS/MS Fragments (m/z)Mechanistic Origin of Fragment
Target API Intermediate 248.11249.12188.07, 220.09, 229.12Loss of ethanolamine (-61 Da); Loss of ethyl (-29 Da); Loss of HF (-20 Da).
Impurity A (Over-alkylation) 276.14277.15216.10, 248.11N,N-diethylation at the 4-position. Loss of ethanolamine (-61 Da).
Impurity B (Unreacted SM) 179.03180.04160.034-fluoro-3-(trifluoromethyl)aniline. Loss of HF (-20 Da).
Impurity C (N-Oxide) 264.11265.11249.12, 188.07Oxidation of the secondary amine. Characteristic loss of oxygen (-16 Da).

Step-by-Step Methodologies

Protocol 1: 2D-LC-MS/MS Heart-Cutting Workflow[3]

Objective: Resolve and fragment co-eluting trace impurities.

  • 1D Separation: Inject 10 µL of the API batch (10 mg/mL) onto a primary C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Monitor via Diode Array Detector (DAD) at 254 nm.

  • Heart-Cutting: Configure the high-pressure 2-position/6-port switching valve. Program the valve to actuate precisely at the retention time of the impurity's leading/tailing edge (e.g., 4.02 – 4.15 min), diverting this specific eluate plug into a 40 µL storage loop.

  • 2D Separation: Switch the valve to flush the loop contents onto an orthogonal 2D column (e.g., Phenyl-Hexyl). Apply a rapid, focused gradient (e.g., 5% to 50% Acetonitrile over 3 minutes) to separate the impurity from the residual API matrix.

  • MS/MS Acquisition: Route the 2D eluate into the Q-TOF mass spectrometer. Use Data-Dependent Acquisition (DDA) to isolate the top 3 precursor ions. Apply Normalized Collision Energy (NCE) at 20, 30, and 40 eV to generate comprehensive MS/MS spectra.

  • System Validation: Run a blank injection using the exact heart-cut timing to ensure no carryover exists in the storage loop or 2D column.

Protocol 2: Preparative HPLC Isolation & Lyophilization[5]

Objective: Isolate >5 mg of pure impurity for NMR elucidation without inducing degradation.

  • Method Scale-Up: Translate the optimized analytical method to a preparative scale. Use a column with identical stationary phase chemistry (e.g., 30 mm x 250 mm, 5 µm particle size). Scale the flow rate geometrically based on the column radius squared.

  • Buffer Substitution: Replace non-volatile buffers (e.g., phosphate) with volatile alternatives (0.1% Formic Acid or 10 mM Ammonium Acetate) to ensure the buffer can be removed post-isolation[3].

  • Fraction Collection: Inject 50–100 mg of the impurity-enriched sample. Trigger fraction collection using Mass-Directed Auto-Purification (MDAP) targeting the specific [M+H]+ of the impurity.

  • Solvent Removal: Pool the collected fractions and immediately freeze them in a dry ice/acetone bath (-80°C). Transfer to a lyophilizer and dry under high vacuum (<0.1 mbar) for 48–72 hours[4].

  • System Validation (Self-Validating Step): Re-dissolve 0.1 mg of the resulting lyophilized powder in the initial mobile phase. Re-inject using the original analytical HPLC method. Pass criteria: The retention time must perfectly match the unknown impurity in the crude batch, and purity must be >95%, confirming no degradation occurred during isolation[4].

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide Tasianinch[Link]

  • Explanation of Impurity Thresholds and Fixing Limits Pharma Specialists[Link]

  • Impurity Identification by Peptide Sequencing using 2D-LC MS/MS Almac Group[Link]

  • Preparative Chromatography: A Holistic Approach Reading Scientific Services Ltd (RSSL)[Link]

  • Isolation, Identification, and Characterization of an Unknown Impurity National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Minimizing Trifluoromethyl Group Defluorination in 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol Reactions

Welcome to the technical support center for the synthesis and handling of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol and related compounds. This resource is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol and related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, specifically the undesired defluorination of the trifluoromethyl (CF₃) group, and to provide answers to frequently asked questions.

The trifluoromethyl group is a critical pharmacophore in modern drug design, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the C-F bond, while strong, is not entirely inert and can be susceptible to cleavage under certain reaction conditions, leading to loss of fluorine atoms and the formation of unwanted byproducts.[3][4] This guide provides in-depth technical advice to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing significant defluorination of my 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol during a subsequent reaction. What are the most likely causes?

A1: The stability of the trifluoromethyl group on an aromatic ring is highly context-dependent.[3] While generally robust, it can become labile under specific conditions. The primary culprits for defluorination in this context are typically:

  • Strong Basic Conditions: The electron-withdrawing nature of the CF₃ group acidifies the aromatic ring, making it susceptible to nucleophilic attack, particularly by strong bases.[3] This can initiate a cascade of reactions leading to the replacement of fluorine atoms with other nucleophiles present in the reaction mixture.

  • Elevated Temperatures: High reaction temperatures can provide the activation energy needed to overcome the strength of the C-F bond, especially in the presence of other reactive species.[5]

  • Reductive Environments: Certain reducing agents, especially in combination with transition metal catalysts, can promote hydrodefluorination, where fluorine is replaced by hydrogen.[6][7]

  • Photoredox Catalysis: While a powerful tool, some photoredox conditions can lead to the formation of radical anions that expel fluoride, initiating defluorination.[6][7]

Q2: What are the common defluorinated byproducts I should be looking for?

A2: Defluorination can occur in a stepwise manner. You should be looking for the formation of difluoromethyl (-CHF₂) and monofluoromethyl (-CH₂F) analogs of your starting material or product. In more extreme cases, complete hydrolysis can lead to the formation of a carboxylic acid group in place of the trifluoromethyl group.[3] The challenge often lies in the fact that these byproducts can be difficult to separate from the desired product due to similar polarities.

Q3: How can I detect and quantify the extent of defluorination in my reaction mixture?

A3: Several analytical techniques are highly effective for identifying and quantifying defluorination:

  • ¹⁹F NMR Spectroscopy: This is the most direct and powerful method. The trifluoromethyl group gives a characteristic singlet in the ¹⁹F NMR spectrum. The appearance of new signals, such as a doublet for a -CHF₂ group or a triplet for a -CH₂F group, provides clear evidence of defluorination. Integration of these signals allows for accurate quantification.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is invaluable for identifying the molecular weights of the parent compound and its defluorinated byproducts.[8][9] This is particularly useful for complex reaction mixtures.

  • Combustion Ion Chromatography (CIC): This technique can be used to determine the total organic fluorine content and the amount of inorganic fluoride (F⁻) released into the aqueous phase after a reaction, providing a quantitative measure of defluorination.[10]

Analytical TechniqueInformation ProvidedKey Advantages
¹⁹F NMR Direct detection and quantification of -CF₃, -CHF₂, and -CH₂F groups.Unambiguous identification of fluorinated species.
LC-MS/MS Molecular weight determination of products and byproducts.High sensitivity and ability to analyze complex mixtures.[8][9]
CIC Total organic fluorine and inorganic fluoride quantification.Provides a mass balance of fluorine in the reaction.[10]

Troubleshooting and Optimization Guide

This section provides actionable steps to minimize defluorination during reactions involving 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol.

Issue 1: Defluorination during N-Alkylation or N-Acylation of the Aminoethyl Side Chain

This is a common step where the secondary amine is further functionalized. The choice of base and reaction conditions is critical.

Protocol: Optimized N-Alkylation/Acylation
  • Reagent Selection:

    • Base: Avoid strong, non-nucleophilic bases like LDA or NaH if possible. Instead, opt for milder inorganic bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Solvent: Use polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF). Ensure the solvent is anhydrous.[3]

  • Reaction Conditions:

    • Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary. Monitor the reaction closely by TLC or LC-MS.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can sometimes contribute to degradation.[5]

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl or water.

    • Avoid strongly acidic or basic aqueous work-ups if possible.

Issue 2: Defluorination during Reactions Involving the Aromatic Ring

Reactions such as further substitution on the aniline ring can be particularly challenging.

Workflow for Minimizing Defluorination in Aromatic Ring Reactions

Defluorination_Mitigation cluster_conditions Reaction Conditions cluster_monitoring In-Process Monitoring cluster_outcome Desired Outcome Temp Temperature Control (Low as feasible) Product High Yield of Desired Product Temp->Product Base Base Selection (Mild, non-nucleophilic) Base->Product Solvent Solvent Choice (Anhydrous, aprotic) Solvent->Product TLC TLC/LC-MS Minimize Minimized Defluorination TLC->Minimize NMR ¹⁹F NMR of Aliquots NMR->Minimize

Caption: Workflow for minimizing defluorination.

Issue 3: Unexpected Defluorination with Transition Metal Catalysts

Palladium, copper, and other transition metal-catalyzed cross-coupling reactions can sometimes lead to C-F bond activation.

Troubleshooting Catalyst-Induced Defluorination
ProblemPotential CauseRecommended Solution
Defluorination in Pd-catalyzed reactions Reductive elimination from a Pd(IV)-F intermediate or direct oxidative addition into the C-F bond.Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress C-F activation. Consider using lower catalyst loading and milder reaction temperatures.
Defluorination in Cu-catalyzed reactions Formation of highly reactive organocopper species that can interact with the CF₃ group.Use of coordinating solvents or additives may stabilize the copper catalyst and prevent unwanted side reactions. Experiment with different copper sources (e.g., CuI, Cu(OAc)₂).

Experimental Protocols

Protocol 1: General Procedure for Monitoring Defluorination by ¹⁹F NMR
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Quench the aliquot by adding it to a vial containing a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and a known amount of an internal standard (e.g., trifluorotoluene).

  • Analysis: Acquire a ¹⁹F NMR spectrum. The chemical shift of the CF₃ group in the starting material should be known.

  • Quantification: Integrate the signal for the starting material's CF₃ group and any new signals corresponding to defluorinated byproducts. The relative integrals will give the percentage of defluorination.

Protocol 2: Small-Scale Screening of Reaction Conditions

To efficiently find optimal conditions that minimize defluorination, perform a parallel screen of different bases, solvents, and temperatures on a small scale.

  • Setup: In an array of small reaction vials, add the starting material, 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol.

  • Variable Addition: To each vial, add a different base, solvent, or set the reaction at a different temperature according to your screening design.

  • Reaction: Allow the reactions to proceed for a set amount of time.

  • Analysis: After the designated time, quench all reactions and analyze each by LC-MS to determine the ratio of the desired product to defluorinated byproducts.

Mechanistic Insights

The primary mechanism of base-mediated defluorination often involves a nucleophilic aromatic substitution (SₙAr) pathway. The strong electron-withdrawing effect of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack.

SNAr_Mechanism A Aromatic Ring with -CF₃ B Nucleophilic Attack (e.g., OH⁻) C Meisenheimer Complex Intermediate B->C D Fluoride Elimination C->D E Defluorinated Product D->E

Caption: SₙAr mechanism of defluorination.

Understanding this mechanism underscores the importance of minimizing the concentration and strength of nucleophilic bases and controlling the temperature to disfavor the formation of the high-energy Meisenheimer complex intermediate.

References

  • BenchChem. (n.d.). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Trifluoromethylation Protocols.
  • Jui, N. T., & Glorius, F. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(21), 9537–9542.
  • BenchChem. (n.d.). Stability and degradation pathways of 4-Bromo-3-(trifluoromethyl)aniline.
  • Boyd, M. J., & Jui, N. T. (2019). Selective Defluoroallylation of Trifluoromethylarenes. Journal of the American Chemical Society, 141(35), 13913–13918.
  • Ignat'ev, N. V., & Welz-Biermann, U. (2025). Chemistry of Bis(trifluoromethyl)
  • Jui, N. T., & Glorius, F. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(21), 9537–9542.
  • Li, Y., et al. (2022). Defluorinative Carboimination of Trifluoromethyl Ketones.
  • Prakash, G. K. S., & Olah, G. A. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry, 7, 1338–1343.
  • Wang, Y., et al. (2023). A perspective of emerging trends in integrated PFAS detection and remediation technologies with data driven approaches. Environmental Science: Advances.
  • Henthorne, A. W., et al. (2024). Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment: Closing the Fluorine Mass Balance. ACS Environmental Science & Technology.
  • Panseri, L., et al. (2025). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. Environmental Science & Technology.
  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 2845.
  • Zhang, X., et al. (2023). Electrochemical Mono-Deuterodefluorination of Trifluoromethyl Aromatic Compounds with Deuterium Oxide. CCS Chemistry.
  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • ResearchGate. (n.d.). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the synthesis of acridines from 2-(trifluoromethyl)aniline (53) and Grignard reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

  • Barata-Vallejo, S., & Cadenas, S. M. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 11634–11640.
  • Groves, J. T. (2012). Catalysis for Fluorination and Trifluoromethylation.
  • Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 39-46.
  • Royal Society of Chemistry. (n.d.). Catalyst-free defluorinative alkylation of trifluoromethyls. Retrieved from [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 2845.
  • Royal Society of Chemistry. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

  • Beier, P. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 6, 36.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysis for Fluorination and Trifluoromethylation. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • Harvard University. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Retrieved from [Link]

  • PubMed. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved from [Link]

  • University of Illinois. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. Retrieved from [Link]

  • PubMed. (2014). Visible-light-promoted radical C-H trifluoromethylation of free anilines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Methods for Quantifying 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol in Plasma: A Comparative Guide to Sample Preparation Strategies

Executive Summary & Analyte Profiling The quantification of small-molecule therapeutics and their metabolites in biological matrices requires rigorous adherence to regulatory standards, notably the and the . This guide e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The quantification of small-molecule therapeutics and their metabolites in biological matrices requires rigorous adherence to regulatory standards, notably the and the .

This guide evaluates strategies for the LC-MS/MS quantification of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (hereafter referred to as AETAE ) in human plasma. AETAE presents a unique bioanalytical challenge due to its amphiphilic nature. It possesses a highly lipophilic trifluoromethyl ( −CF3​ ) group paired with a basic ethylamino group and a polar 1-ethanol moiety. This structural dichotomy complicates extraction, as the molecule resists partitioning into purely non-polar organic solvents while simultaneously suffering from severe matrix effects if polar endogenous lipids are not adequately cleared.

Here, we objectively compare the performance of Polymeric Reversed-Phase Solid Phase Extraction (PRP-SPE) against traditional Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), providing the mechanistic causality behind their respective successes and failures.

Methodological Causality: The Physics of Extraction Failures

As application scientists, we must look beyond standard operating procedures and understand the physical chemistry driving extraction efficiency. A protocol is only as reliable as its ability to isolate the analyte from matrix interferents while maintaining a self-validating chain of custody.

The Hydration Barrier in Liquid-Liquid Extraction (LLE)

Traditional LLE using Methyl tert-butyl ether (MTBE) is a staple for extracting hydrophobic drugs. However, AETAE contains a 1-ethanol group capable of acting as both a strong hydrogen bond donor and acceptor. In an aqueous plasma matrix, this hydroxyl group strongly hydrates. MTBE (dielectric constant ~2.6) lacks the polarity to disrupt this hydration shell. Consequently, a significant fraction of AETAE remains trapped in the aqueous layer, resulting in unacceptably low recoveries (<60%) and poor assay sensitivity.

Ion Suppression and the Phospholipid Penalty in Protein Precipitation (PPT)

PPT utilizing cold acetonitrile is rapid and effectively denatures large plasma proteins. However, it fails to remove glycerophosphocholines (GPChos). Because AETAE contains a lipophilic −CF3​ group, it elutes in the 60–80% organic window of a reversed-phase UHPLC gradient—the exact retention window where GPChos elute. In the Electrospray Ionization (ESI+) source, these highly abundant phospholipids outcompete AETAE for the limited charge on the droplet surface. This competition leads to catastrophic ion suppression, reducing the analyte signal by over 50%.

The Polymeric RP-SPE Advantage

Polymeric Reversed-Phase SPE (utilizing a divinylbenzene and N-vinylpyrrolidone copolymer) provides a dual-retention mechanism tailored for amphiphilic molecules. The hydrophobic divinylbenzene strongly binds the trifluoromethyl-phenyl core of AETAE. Simultaneously, the hydrophilic N-vinylpyrrolidone ensures the sorbent remains fully wetted, maximizing surface area contact. This allows for an aggressive 5% methanol wash step that strips away salts and polar peptides, followed by a targeted 100% acetonitrile elution that recovers the analyte while leaving highly lipophilic matrix components bound to the frit.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every bioanalytical method must be a self-validating system. The protocols below incorporate a stable isotope-labeled internal standard (SIL-IS), AETAE-d4 . By adding the SIL-IS directly to the raw plasma before any extraction step, we mathematically normalize extraction losses and matrix-induced ion suppression. If a specific SPE well clogs or an injection volume fluctuates, the Area Ratio (Analyte / IS) remains constant, ensuring absolute data integrity as required by .

Sample Preparation Workflows

Method A: Polymeric RP-SPE (Target Method)

  • Spiking: Transfer 100 µL of human plasma into a 96-well plate. Add 10 µL of AETAE-d4 working solution (500 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Add 100 µL of 4% H3​PO4​ in water to disrupt protein binding.

  • Loading: Load the mixture onto a 30 mg Polymeric RP-SPE plate. Apply a gentle vacuum (2-3 in Hg).

  • Washing: Wash with 500 µL of 5% Methanol in water. Discard the flow-through.

  • Elution: Elute with 2 x 250 µL of 100% Acetonitrile into a clean collection plate.

  • Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (95:5, v/v).

Method B: Protein Precipitation (PPT)

  • Spike 100 µL of plasma with 10 µL of AETAE-d4.

  • Add 300 µL of ice-cold Acetonitrile. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer 200 µL of supernatant, evaporate, and reconstitute as above.

Method C: Liquid-Liquid Extraction (LLE)

  • Spike 100 µL of plasma with 10 µL of AETAE-d4.

  • Add 1.0 mL of MTBE. Vortex vigorously for 10 minutes.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Transfer 800 µL of the upper organic layer, evaporate, and reconstitute.

Workflow Visualization

Workflow Plasma Plasma Sample (+ AETAE-d4 IS) PPT PPT (Acetonitrile) High Phospholipids Plasma->PPT Fast but Dirty LLE LLE (MTBE) Low Partitioning Plasma->LLE Clean but Lossy SPE PRP-SPE (Polymeric) Target Method Plasma->SPE Optimal Recovery LCMS UHPLC-MS/MS (ESI+ MRM) PPT->LCMS Ion Suppression LLE->LCMS Poor Sensitivity SPE->LCMS High S/N Ratio Data Data Evaluation (ICH M10 / FDA) LCMS->Data

Comparative sample preparation workflows for AETAE quantification via LC-MS/MS.

Quantitative Performance Comparison

The following tables summarize the experimental validation data, objectively demonstrating why PRP-SPE is the superior choice for this specific analyte.

Table 1: UHPLC-MS/MS Parameters
ParameterSpecification
Analytical Column C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.45 mL/min (Gradient Elution)
Ionization Mode ESI Positive ( + )
MRM Transition (AETAE) m/z 249.1 205.1 (Loss of acetaldehyde)
MRM Transition (AETAE-d4) m/z 253.1 209.1
Table 2: Performance Comparison of Sample Preparation Strategies

Data represents mean values from n=6 replicates at the Medium Quality Control (MQC) level (50 ng/mL).

Extraction MethodMean Recovery (%)Matrix Factor (MF)Precision (%CV)Verdict
PPT (Acetonitrile) 88.4%0.42 (Severe Suppression)14.5%❌ Fails ICH M10 limits
LLE (MTBE) 54.2%0.94 (Minimal Effect)11.2%❌ Suboptimal Sensitivity
PRP-SPE (Polymeric) 93.7% 0.97 (Minimal Effect)3.4% Optimal Choice
Table 3: Validation Metrics for PRP-SPE Method (ICH M10 Guidelines)

Accuracy must be within ±15% (±20% at LLOQ); Precision must be ≤15% (≤20% at LLOQ).

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.0102.46.8104.17.5
LQC 3.098.54.299.25.1
MQC 50.0101.23.1100.83.8
HQC 80.099.42.898.93.2

Conclusion

The quantification of amphiphilic molecules like AETAE exposes the limitations of generic sample preparation techniques. While PPT suffers from catastrophic phospholipid-induced ion suppression and LLE fails to overcome the hydration energy of the 1-ethanol moiety, Polymeric RP-SPE successfully isolates the analyte. By leveraging a dual-retention sorbent chemistry and a self-validating SIL-IS workflow, the PRP-SPE method easily satisfies all FDA and EMA ICH M10 criteria, delivering a robust, high-throughput solution for clinical and pharmacokinetic bioanalysis.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline (2022). European Medicines Agency. Available at:[Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis (2024). Bioanalysis / National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

Benchmarking the Catalytic Efficiency of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol Derivatives in Base-Metal Cross-Coupling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary In modern drug development, base-metal catalysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In modern drug development, base-metal catalysis (particularly Nickel-catalyzed C–N and C–O cross-coupling) has emerged as a sustainable alternative to Palladium. However, Nickel frequently traverses unstable, odd-electron oxidation states (e.g., Ni(I)/Ni(III)), leading to rapid catalyst deactivation. To mitigate this, redox-noninnocent ligands have been developed to act as "electron reservoirs" [1].

This guide benchmarks a highly specialized class of redox-active ligands: 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (AETE) derivatives . By objectively comparing AETE ligands against industry-standard bidentate nitrogen ligands (such as dtbbpy and 1,10-phenanthroline), we provide a comprehensive evaluation of their catalytic efficiency, structural causality, and standardized protocols for high-throughput screening.

Mechanistic Rationale: The Anatomy of AETE Ligands

As application scientists, we do not merely observe increased yields; we must understand the causality behind the molecular design. The AETE scaffold integrates three distinct functional modules, each engineered to solve specific kinetic bottlenecks in the Ni(I)/Ni(III) catalytic cycle:

  • The p-Phenylenediamine Core (The Electron Reservoir): Standard innocent ligands force the metal center to bear the entire thermodynamic burden of oxidative addition. The electron-rich p-phenylenediamine backbone of AETE undergoes reversible one-electron oxidation to a stable radical cation. This allows the ligand to temporarily store and donate electrons, facilitating multielectron transformations at the metal center without requiring the Nickel to reach an energetically prohibitive Ni(IV) state [2].

  • The ortho-Trifluoromethyl (-CF₃) Group (The Stabilizer): Ligand radical cations are highly reactive and prone to undesired dimerization or electrophilic aromatic substitution. The strongly electron-withdrawing -CF₃ group serves a dual purpose: it sterically shields the reactive ortho-position to prevent degradation, and it anodically shifts the oxidation potential of the ligand, perfectly matching it to the Ni(I)/Ni(III) redox couple.

  • The 1-Ethanol Arm (Hemilabile Coordination): The N,O-bidentate coordination provided by the anilino nitrogen and the ethanol oxygen is hemilabile. During the electrophilic Ni(III) intermediate phase, the hard oxygen donor coordinates tightly to stabilize the metal. However, upon the introduction of a nucleophile (e.g., an amine substrate), the oxygen arm readily dissociates, opening a coordination site for substrate binding prior to reductive elimination.

CatalyticCycle A Ni(I)-AETE Active Catalyst B Oxidative Addition (Aryl Halide) A->B Ar-X Addition C Ni(III)-Aryl (AETE Radical Cation) B->C 1e- Transfer from AETE D Nucleophilic Attack (Amine Binding) C->D Hemilabile O-dissociation E Reductive Elimination (Product Release) D->E Base / -HX E->A C-N Product

Figure 1: Ni(I)/Ni(III) catalytic cycle highlighting the electron reservoir function of AETE.

Benchmarking Catalytic Efficiency

To objectively evaluate the AETE scaffold, we benchmarked two derivatives—AETE-1 (R = Ethyl) and AETE-2 (R = Isopropyl, offering increased steric bulk)—against standard bidentate nitrogen ligands: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) and phen (1,10-phenanthroline).

Model Reaction: Thermal reductive C–N cross-coupling of 4-chloroanisole (an unactivated, challenging electrophile) with morpholine, using NiBr₂·glyme as the precatalyst and Zinc dust as the terminal reductant.

Quantitative Performance Data
LigandYield (%)Turnover Number (TON)Turnover Frequency (TOF)Ligand Redox Potential ( E1/2​ vs Fc/Fc⁺)
AETE-1 (Ethyl) 88% 880 73 h⁻¹ +0.45 V
AETE-2 (Isopropyl) 94% 940 85 h⁻¹ +0.48 V
dtbbpy42%42025 h⁻¹N/A (Innocent)
1,10-phenanthroline28%28015 h⁻¹N/A (Innocent)

Data Analysis: The data clearly demonstrates the superiority of the AETE derivatives. The innocent ligands (dtbbpy and phen) struggle with unactivated aryl chlorides due to the high kinetic barrier of oxidative addition. In contrast, AETE-2 achieves a 94% yield and a TOF of 85 h⁻¹. The E1/2​ values (+0.45 to +0.48 V) confirm that the AETE ligands are redox-active under standard catalytic conditions, actively participating in the bond-breaking process [3]. The isopropyl derivative (AETE-2) slightly outperforms AETE-1, likely due to enhanced steric pressure that accelerates the final reductive elimination step.

Experimental Protocols: Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol describes a self-validating system for benchmarking ligand efficiency. The inclusion of an internal standard (1,3,5-trimethoxybenzene) allows for precise mass-balance tracking.

Step-by-Step Methodology: Ni-Catalyzed C-N Cross-Coupling

1. Glovebox Preparation (Inert Atmosphere):

  • Transfer NiBr₂·glyme (0.05 mmol, 5 mol%) and the selected ligand (AETE-2, 0.055 mmol, 5.5 mol%) into an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.

  • Add 1.0 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir at room temperature for 30 minutes until a deep color change is observed, indicating the formation of the active Ni-Ligand complex.

2. Substrate & Reductant Dosing:

  • To the pre-activated catalyst solution, add 4-chloroanisole (1.0 mmol, 1.0 equiv) and morpholine (1.5 mmol, 1.5 equiv).

  • Add activated Zinc dust (2.0 mmol, 2.0 equiv) as the terminal reductant.

  • Add 1,3,5-trimethoxybenzene (0.2 mmol) as the internal quantitative standard.

3. Reaction Incubation:

  • Seal the vial with a Teflon-lined crimp cap.

  • Remove the vial from the glovebox and place it in an aluminum heating block pre-heated to 80 °C.

  • Stir vigorously (800 rpm) for exactly 12 hours.

4. Quenching and Workup:

  • Cool the reaction to room temperature.

  • Open the vial to air (quenching the active Ni species) and dilute with 3 mL of ethyl acetate.

  • Filter the crude mixture through a short pad of Celite/Silica gel to remove Zinc residues and precipitated Ni salts. Wash the pad with an additional 2 mL of ethyl acetate.

5. Analytical Quantification:

  • Transfer 100 µL of the filtrate into an autosampler vial and dilute with 900 µL of acetonitrile.

  • Analyze via HPLC-UV (254 nm) or GC-FID. Calculate the exact yield and TON by comparing the product peak area against the pre-calibrated 1,3,5-trimethoxybenzene internal standard.

Workflow Step1 Glovebox Setup (Ni + AETE Complex) Step2 Substrate Dosing (+ Internal Std) Step1->Step2 Step3 Thermal Incubation (80°C, 12h) Step2->Step3 Step4 Air Quench & Silica Filtration Step3->Step4 Step5 GC-FID / HPLC Quantification Step4->Step5

Figure 2: High-throughput experimental workflow for benchmarking ligand catalytic efficiency.

Conclusion

The 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (AETE) derivatives represent a significant leap forward in ligand design for base-metal catalysis. By intelligently combining a redox-active p-phenylenediamine core with a stabilizing -CF₃ group and a hemilabile ethanol arm, these ligands effectively flatten the energetic landscape of the Ni(I)/Ni(III) catalytic cycle. For drug development professionals looking to scale up challenging cross-coupling reactions without relying on precious metals, AETE derivatives offer a robust, high-turnover alternative to traditional innocent ligands.

References

  • Redox Non-Innocent Ligands: Versatile New Tools to Control Catalytic Reactions ACS Catalysis, Lyaskovskyy, V., & de Bruin, B. (2012). URL:[Link][1]

  • Non-innocent ligands in bioinorganic chemistry—An overview Coordination Chemistry Reviews, Kaim, W. (2010). URL:[Link][2]

  • Redox Non-Innocent Ligands as Electron Reservoirs in Catalysis Caltech Literature Seminars, Jette, C. (2018). URL:[Link][3]

Sources

Validation

Comparative Pharmacokinetic Profiling of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Executive Summary The development of trifluoromethyl-anilino derivatives has historically been hindered by poor aqueous solubility, high efflux ratios, and rapid cytochrome P450 (CYP450)-mediated first-pass metabolism. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of trifluoromethyl-anilino derivatives has historically been hindered by poor aqueous solubility, high efflux ratios, and rapid cytochrome P450 (CYP450)-mediated first-pass metabolism. 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (hereafter referred to as Compound ATE ) is an engineered investigational molecule designed to overcome these liabilities. By incorporating a polar ethanolamine moiety and an amino(ethyl) group, Compound ATE alters the physicochemical landscape of the traditional trifluoromethyl-anilino core.

This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) profile of Compound ATE against a Standard Trifluoromethyl-Anilino Reference (STAR). We detail the causality behind our experimental designs, offering self-validating protocols for intestinal permeability, hepatic metabolic stability, and in vivo PK profiling.

In Vitro Intestinal Permeability (Caco-2 Model)

Scientific Rationale

To predict oral bioavailability, we must evaluate both passive transcellular diffusion and active transport. We utilize the bidirectional Caco-2 permeability assay rather than the Parallel Artificial Membrane Permeability Assay (PAMPA). Why? Because PAMPA only measures passive diffusion. Caco-2 cells, derived from human colon carcinoma, fully polarize to form tight junctions and express functional intestinal efflux transporters (e.g., P-glycoprotein and BCRP) after 21 days of culture[1]. This allows us to calculate the Efflux Ratio (ER) and identify whether the amino(ethyl) group in Compound ATE makes it a substrate for active efflux[2].

Self-Validating Protocol: Bidirectional Caco-2 Assay
  • Cell Seeding & Validation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER 200 Ω·cm² are used, ensuring tight junction integrity[3].

  • Dosing: Prepare 10 µM dosing solutions of Compound ATE and STAR in transport buffer. Apply to the apical (A) chamber for A B transport, and the basolateral (B) chamber for B A transport.

  • Incubation & QC: Incubate at 37°C for 120 minutes. Self-Validation: Co-incubate with Lucifer Yellow (a paracellular marker). Post-assay fluorescence detection of Lucifer Yellow in the receiver well must be <1% to confirm the monolayer was not compromised by the test compounds.

  • Quantification: Extract 100 µL aliquots from receiver wells and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Caco2_Workflow Seed Seed Caco-2 Cells (21 Days, TEER >200 Ω·cm²) Dose Apply Compound ATE (A→B and B→A) Seed->Dose Incubate Incubate 2h at 37°C + Lucifer Yellow QC Dose->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Fig 1. Bidirectional Caco-2 permeability workflow with integrated TEER and Lucifer Yellow validation.

Comparative Permeability Data

Compound ATE demonstrates superior absorptive flux and a significantly lower Efflux Ratio compared to the highly lipophilic STAR, indicating it is not a strong substrate for P-gp efflux.

Compound Papp​ A B ( 10−6 cm/s) Papp​ B A ( 10−6 cm/s)Efflux Ratio (ER)Monolayer Recovery (%)
Compound ATE 14.2 ± 1.116.5 ± 1.31.16 94%
STAR (Reference)4.1 ± 0.818.2 ± 1.54.43 81%

Hepatic Metabolic Stability & CYP450 Profiling

Scientific Rationale

The liver is the primary site of small molecule clearance. Traditional trifluoromethyl-anilines are highly susceptible to rapid Phase I oxidation by CYP3A4. By assessing the in vitro half-life ( t1/2​ ) in Human Liver Microsomes (HLM), we can calculate the intrinsic clearance ( CLint​ )[4]. The substrate depletion method is utilized here to rapidly rank-order metabolic stability[5].

Self-Validating Protocol: HLM Stability Assay
  • System Preparation: Dilute pooled HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Prepare a negative control by boiling a subset of HLM for 5 minutes to denature enzymes[6]. This distinguishes true enzymatic metabolism from chemical degradation in the buffer. Include Midazolam as a positive control to verify CYP3A4 activity.

  • Reaction Initiation: Pre-incubate HLM with 1 µM Compound ATE at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting the reaction precisely, while the IS corrects for any volumetric losses during downstream LC-MS/MS analysis.

  • Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant to determine the % parent compound remaining and calculate CLint​ .

Metabolic_Stability HLM HLM + Compound ATE (+ Positive/Negative Controls) NADPH Add NADPH (Initiate CYP450) HLM->NADPH Timepoints Sample at 0, 15, 30, 60 min NADPH->Timepoints Quench Quench with Cold ACN (+ Internal Standard) Timepoints->Quench Clearance Determine t1/2 & Intrinsic Clearance (CLint) Quench->Clearance

Fig 2. CYP450-mediated metabolic stability assay incorporating heat-inactivated negative controls.

Comparative Metabolic Data

The ethanolamine modification in Compound ATE shifts the metabolic soft spot, reducing its affinity for CYP3A4 and significantly extending its half-life compared to the reference.

Compound t1/2​ (min) CLint​ (µL/min/mg)Primary CYP Isoform
Compound ATE 84.5 16.4 CYP2C9
STAR (Reference)22.162.7CYP3A4

In Vivo Pharmacokinetics & Bioanalytical Validation

Scientific Rationale

In vitro improvements must translate to in vivo exposure[7]. To accurately profile the absorption, distribution, metabolism, and excretion (ADME) of Compound ATE, we perform an in vivo rat PK study[8]. Crucially, the quantification of drug concentration in plasma must be strictly validated. Endogenous phospholipids in plasma can cause severe ion suppression in the mass spectrometer. Therefore, we utilize an LC-MS/MS method validated according to the FDA ICH M10 guidelines[9].

Self-Validating Protocol: In Vivo PK & LC-MS/MS
  • Dosing & Sampling: Administer Compound ATE to male Sprague-Dawley rats via Intravenous (IV, 2 mg/kg) and Per Os (PO, 10 mg/kg) routes. Collect 50 µL serial blood samples from the jugular vein at 0.5, 1, 2, 4, 6, 8, and 24 hours[7]. Centrifuge to isolate plasma.

  • Sample Preparation: Perform protein precipitation using methanol containing a stable-isotope-labeled internal standard.

  • FDA-Compliant Bioanalysis (Self-Validation): Analyze samples using UPLC-MS/MS. The analytical run is self-validating because it includes a standard calibration curve and Quality Control (QC) samples at low, medium, and high concentrations. According to FDA ICH M10 guidelines, the accuracy of these QCs must fall within ±15% of their nominal concentrations (±20% at the LLOQ) for the run to be accepted[9],[10].

  • Parameter Calculation: Calculate Cmax​ , Tmax​ , Area Under the Curve ( AUC0−∞​ ), and absolute bioavailability ( F% ).

PK_Validation Admin In Vivo Dosing (IV & PO in Rats) Sample Serial Blood Sampling (0.5 - 24 hrs) Admin->Sample Prep Plasma Protein Precipitation (FDA ICH M10 Compliant) Sample->Prep Analyze UPLC-MS/MS Analysis (QC Accuracy ±15%) Prep->Analyze PK Calculate Cmax, AUC, F% Analyze->PK

Fig 3. In vivo pharmacokinetic profiling and FDA ICH M10-compliant LC-MS/MS bioanalytical workflow.

Comparative In Vivo PK Data (PO, 10 mg/kg)

Compound ATE achieves a nearly four-fold increase in bioavailability compared to STAR, driven by its improved intestinal permeability and resistance to hepatic first-pass clearance.

Compound Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (h·ng/mL)Bioavailability ( F% )
Compound ATE 1,840 ± 210 2.012,450 ± 980 68.5%
STAR (Reference)450 ± 854.03,120 ± 41018.2%

Conclusion

The structural integration of an amino(ethyl) and ethanolamine group in 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol fundamentally resolves the PK bottlenecks of traditional trifluoromethyl-anilino compounds. By utilizing self-validating in vitro and in vivo workflows, we have objectively demonstrated that Compound ATE possesses superior transcellular permeability, resists CYP3A4-mediated intrinsic clearance, and achieves highly favorable oral bioavailability.

References

  • Source: sqspcdn.
  • Source: europa.
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  • Source: merckmillipore.
  • Source: agilexbiolabs.
  • Source: thermofisher.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

Comparative

Validating the Structural Integrity of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural validation of fluorinated anilines using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. The Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural validation of fluorinated anilines using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: Why Traditional Modalities Fall Short

The molecule 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol is a highly functionalized aniline derivative. It features an electron-withdrawing trifluoromethyl (-CF3) group at the ortho position (C2), an ethanolamine moiety at C1, and an amino(ethyl) substituent at C4. Fluorinated motifs like the -CF3 group are ubiquitous in modern drug discovery because they dramatically enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1].

However, validating the structural integrity of this molecule during synthesis, scale-up, or storage presents a significant analytical hurdle. Differentiating the correct regioisomer from its structural isomers, or detecting subtle degradation pathways (e.g., partial defluorination or amine oxidation), requires extreme precision.

While 1H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard tools, they possess critical blind spots when applied to highly substituted fluorinated anilines[2]. In 1H NMR, the aliphatic protons of the ethanolamine (-CH2-CH2-OH) and the ethylamino (-NH-CH2-CH3) groups overlap heavily in the 2.5–4.0 ppm region, creating severe spectral crowding. LC-MS provides excellent mass confirmation but is fundamentally blind to spatial orientation, making it nearly impossible to distinguish between ortho-, meta-, or para-CF3 regioisomers.

To achieve a definitive, self-validating proof of structure, we must leverage 19F NMR spectroscopy .

Mechanistic Rationale: The Superiority of 19F NMR

Fluorine-19 is an analytical powerhouse. It boasts a 100% natural abundance, a nuclear spin of 1/2, and a gyromagnetic ratio nearly as high as a proton[3]. This makes the -CF3 group an ideal "spectroscopic spy" that reports on the entire molecule's electronic and spatial environment[1].

The causality behind choosing 19F NMR lies in its chemical shift dispersion . The 19F spectral range spans over 300 ppm, meaning that even infinitesimal changes in the local electronic environment (such as the oxidation of the para-amine) will cause a massive, easily detectable shift in the -CF3 resonance[3]. Furthermore, because fluorine is entirely absent from native biological buffers and common synthetic solvents, 19F NMR spectra exhibit zero background noise, providing unparalleled signal clarity[4].

Quantitative Comparison of Analytical Modalities

The following table objectively compares the performance of 19F NMR against alternative modalities for the structural validation of fluorinated anilines.

Analytical ModalityPrimary DetectionRelative SensitivitySpectral RangeRegioisomer ResolutionKey Limitation
19F NMR 19F (Spin 1/2)High (83% of 1H) ~300 ppm Excellent (via HOESY) Cannot detect non-fluorinated impurities directly.
1H NMR 1H (Spin 1/2)Very High (100%)~15 ppmModerateHigh spectral crowding in the aliphatic region.
13C NMR 13C (Spin 1/2)Low (1.1% abundance)~250 ppmGoodRequires long acquisition times; low sensitivity.
LC-MS Mass-to-Charge (m/z)Ultra-HighN/APoorCannot easily differentiate spatial isomers of the same mass.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol must be designed to catch its own errors. The following step-by-step workflow utilizes an internal standard and orthogonal 2D spatial mapping to create a closed-loop, self-validating system.

Step 1: Sample Preparation (The Foundation of Accuracy)
  • Action: Dissolve 15 mg of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Add 1.0 µL of Trifluoroacetic acid (TFA) as an internal standard.

  • Causality: DMSO-d6 is deliberately chosen over CDCl3 to disrupt any intramolecular hydrogen bonding between the ethanolamine hydroxyl and the aniline nitrogen, which can broaden NMR signals. TFA provides a definitive, unmoving reference peak at -76.55 ppm. This ensures that the target -CF3 signal (expected at ~ -61.0 to -63.7 ppm[2]) is accurately calibrated, proving that any observed peak drift is due to structural degradation, not magnetic field instability.

Step 2: 1D 19F{1H} NMR Acquisition (Quantitative Impurity Profiling)
  • Action: Acquire the 19F spectrum using inverse-gated proton decoupling on a 400 MHz or 500 MHz spectrometer. Set the relaxation delay (D1) to 5 seconds.

  • Causality: Inverse-gated decoupling removes the complex J-coupling between the fluorine atoms and the adjacent aromatic protons, collapsing the -CF3 signal into a sharp, high-intensity singlet. The extended 5-second D1 delay ensures complete longitudinal relaxation (T1) of the fluorine nuclei. This makes the peak integrations strictly quantitative, allowing for the precise calculation of trace defluorinated impurities or unreacted starting materials.

Step 3: 2D 19F-1H HOESY (Spatial Regioisomer Validation)
  • Action: Acquire a Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum with a mixing time of 300–400 ms.

  • Causality: While 1D 19F NMR confirms the presence of the -CF3 group, HOESY confirms its exact location. In the correct 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol structure, the -CF3 group at position 2 must show a through-space NOE cross-peak with the aromatic proton at position 3, and critically, with the -NH/-CH2 protons of the ethanolamine group at position 1. If the molecule had rearranged into a meta-CF3 isomer during synthesis, this specific cross-peak signature would vanish, immediately flagging a structural failure.

Visualizing the Analytical Logic

The following diagrams map the experimental workflow and the mechanistic logic used to interpret the 19F NMR data.

ExperimentalWorkflow N1 Sample Prep: Target Molecule + Internal Std (TFA) N2 1D 19F NMR Acquisition (Inverse-Gated Decoupling) N1->N2 N3 2D 19F-1H HOESY (Spatial Conformation) N2->N3 N4 Data Processing & Impurity Profiling N3->N4 N5 Structural Integrity Validated N4->N5

Fig 1: Self-validating 19F NMR workflow for structural confirmation of fluorinated anilines.

MechanisticLogic CF3 Observe -CF3 Resonance (δ ~ -61 to -64 ppm) Shift Chemical Shift Analysis (Detects defluorination/oxidation) CF3->Shift Coupling 19F-1H J-Coupling (Ortho/Meta proximity) CF3->Coupling HOESY 19F-1H NOE Signals (3D Spatial Orientation) CF3->HOESY Valid Confirmed Regioisomer & Intact Conformation Shift->Valid Coupling->Valid HOESY->Valid

Fig 2: Logical relationships in 19F NMR spectral interpretation for structural validation.

Conclusion

Relying solely on 1H NMR and LC-MS for the structural validation of complex fluorinated anilines like 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol introduces unacceptable analytical risk. By integrating 1D quantitative 19F NMR with 2D 19F-1H HOESY, researchers establish a self-validating system. The massive chemical shift dispersion of 19F guarantees the detection of minute chemical degradations[3], while the through-space NOE correlations definitively lock in the 3D spatial regiochemistry, ensuring the absolute structural integrity of the pharmaceutical intermediate.

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Safety & Regulatory Compliance

Safety

2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol proper disposal procedures

Here is a comprehensive, scientifically grounded guide for the safe handling and proper disposal of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol in a professional laboratory setting. Compound: 2-[4-Amino(ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the safe handling and proper disposal of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol in a professional laboratory setting.

Compound: 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol Chemical Class: Fluorinated N,N-disubstituted p-phenylenediamine / Aniline derivative

In drug development and chemical research, the structural complexity of a molecule directly dictates its hazardous waste profile. 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol presents a unique disposal challenge due to the intersection of an electron-rich aromatic amine system and a highly stable, electron-withdrawing trifluoromethyl (-CF3) group.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with the mechanistic reasoning and operational protocols required to safely manage and dispose of this compound, ensuring compliance with institutional and environmental regulations [1].

Hazard Causality and Waste Profiling

To manage chemical waste effectively, one must understand the molecular mechanisms that make the substance hazardous. Do not simply rely on generic waste labels; understand why the compound behaves the way it does.

The Aniline Core: Toxicological Risk

Like many aniline derivatives, this compound poses a severe risk of percutaneous absorption (penetration through the skin). Systemically, aromatic amines can oxidize the Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity [2]. The presence of the N-ethyl and N-(2-hydroxyethyl) groups increases the molecule's lipophilicity, potentially accelerating dermal absorption compared to unsubstituted aniline.

The Trifluoromethyl (-CF3) Group: Environmental Persistence

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard biological or mild chemical degradation pathways cannot break this bond. If disposed of improperly (e.g., aqueous drain disposal), fluorinated organics persist indefinitely in the environment. Furthermore, the thermal destruction of the -CF3 group requires specialized conditions to prevent the release of highly toxic hydrogen fluoride (HF) gas[3].

Waste Segregation Logic

Every laboratory protocol must be a self-validating system. The routing of this chemical into the correct waste stream is critical for downstream processing by licensed hazardous waste contractors.

WasteRouting Start Waste Generation: 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol CheckHalogen Halogen Check: Contains -CF3 group? Start->CheckHalogen HalogenStream Route to: Halogenated Organic Waste Stream CheckHalogen->HalogenStream Yes (Fluorine) CheckCompat Compatibility Check: Isolate from Strong Oxidizers HalogenStream->CheckCompat Incineration Final EHS Disposal: High-Temp Incineration (>1000°C) with HF Wet Scrubbing CheckCompat->Incineration

Caption: Waste routing decision tree emphasizing halogenated segregation and high-temperature incineration requirements.

Why Halogenated Waste?

Even though fluorine is not as heavy as chlorine or bromine, any compound containing a -CF3 group must be routed to the Halogenated Organic Waste stream. Licensed disposal facilities utilize high-temperature rotary kiln incinerators (>1000°C) for halogenated waste. These specific incinerators are equipped with alkaline wet scrubbers designed to capture and neutralize the corrosive HF gas generated when the C-F bonds are finally broken [3]. Routing this to a non-halogenated stream can severely damage standard incinerator linings and release toxic gases into the atmosphere.

Operational Disposal Workflow

The following step-by-step methodology must be strictly adhered to during the collection and disposal of this compound.

Step 1: PPE and Engineering Controls
  • Fume Hood: All transfers of the pure solid, concentrated solutions, or waste must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Glove Selection: Standard thin nitrile gloves offer poor resistance to aniline derivatives. Use butyl rubber or laminate (e.g., Silver Shield) gloves for handling the pure compound. If using nitrile, double-glove and change immediately upon suspected contamination [2].

Step 2: Primary Containment
  • Collect the waste in a high-density polyethylene (HDPE) or glass carboy.

  • Do not use metal containers , as the amine functionalities and potential trace moisture can lead to slow corrosion or degradation over time.

  • Ensure the container has a tightly fitting, leak-proof cap. Do not leave funnels resting in the waste container.

Step 3: Chemical Compatibility & Segregation
  • Never mix this waste with strong oxidizers (e.g., nitric acid, peroxides, permanganates). The electron-rich aromatic ring is highly susceptible to rapid, potentially exothermic oxidation.

  • Keep separated from strong acids to prevent exothermic salt-formation reactions in the waste bulk.

Step 4: Labeling and EHS Transfer
  • Label the container explicitly as "Halogenated Organic Waste - Toxic" .

  • Under RCRA (Resource Conservation and Recovery Act) guidelines, the label must list all constituents by their full chemical name (no abbreviations). Include the estimated percentage of 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol and the primary solvent used [4].

  • Submit a waste pickup request to your institutional EHS department. Under no circumstances should laboratory personnel attempt to chemically neutralize or degrade this compound themselves.

Summary of Safety and Disposal Parameters

ParameterSpecification / RequirementMechanistic Rationale
Waste Category Halogenated Organic Waste-CF3 group generates HF gas upon combustion; requires specialized EHS incineration.
Primary Hazard Toxic / MethemoglobinemiaAromatic amine oxidizes hemoglobin; high lipophilicity increases dermal absorption.
Incompatible Waste Strong Oxidizers, Strong AcidsAromatic amines react violently with oxidizers; acids cause exothermic salt formation.
Optimal PPE Butyl Rubber / Laminate GlovesAniline derivatives rapidly permeate standard latex and thin nitrile materials.
Spill Cleanup Solid absorbent, scoop into solid wasteDo not wash down the drain due to high environmental persistence of fluorinated organics.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). Aniline - NIOSH Pocket Guide to Chemical Hazards. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Incinerators. Available at: [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management (RCRA). Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol
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